Ici 199441
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLWVWZSDBTGQJ-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921646 | |
| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-84-3 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115199-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ici 199441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115199843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-199441 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5E310AJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 199441 is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes including analgesia, mood, and addiction. A key feature of this compound's mechanism of action is its nature as a biased agonist. At the human kappa-opioid receptor (hKOR), it demonstrates a significant bias towards the G protein signaling pathway over the β-arrestin pathway. This characteristic is of considerable interest in drug development, as the G protein pathway is primarily associated with the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway is linked to adverse effects such as dysphoria and sedation. This guide provides a detailed examination of the binding characteristics, functional selectivity, and downstream signaling pathways of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular pharmacology.
Introduction
The kappa-opioid receptor system is a critical modulator of nociception and affective states. Agonism of the KOR has been explored as a therapeutic strategy for pain management, pruritus, and substance use disorders. However, the clinical utility of many KOR agonists has been hampered by a side-effect profile that includes dysphoria, hallucinations, and sedation. The discovery of biased agonism, where a ligand preferentially activates one downstream signaling pathway over another, has opened new avenues for designing safer and more effective therapeutics. This compound has emerged as a valuable research tool and a lead compound for understanding the structural and functional determinants of G protein bias at the KOR.
Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the kappa-opioid receptor. Radioligand binding assays have been employed to determine its binding characteristics.
Table 1: Opioid Receptor Binding Profile of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Kappa (κ) | [³H]U-69,593 | Guinea pig brain membranes | 0.04 | [1] |
| Mu (μ) | [³H]DAGO | Guinea pig brain membranes | 54 | [1] |
| Delta (δ) | [³H]DPDPE | Guinea pig brain membranes | 24 | [1] |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
G Protein-Biased Agonism
The defining characteristic of this compound's mechanism of action is its functional selectivity, or biased agonism, at the human kappa-opioid receptor. It preferentially activates the G protein-mediated signaling cascade while having a reduced ability to recruit β-arrestin.[2]
Signaling Pathways
Upon agonist binding, the kappa-opioid receptor can initiate two primary signaling cascades:
-
G Protein-Dependent Signaling: The KOR couples to inhibitory G proteins (Gαi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions are generally associated with the analgesic effects of KOR agonists.
-
β-Arrestin-Dependent Signaling: Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like p38. This pathway has been implicated in the adverse effects of KOR agonists.[3]
Diagram 1: Kappa-Opioid Receptor Signaling Pathways
Caption: Signaling pathways of the kappa-opioid receptor.
Quantitative Analysis of Functional Selectivity
The functional selectivity of this compound has been quantified by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) in assays measuring G protein activation and β-arrestin pathway engagement (often inferred from receptor internalization). A study by DiMattio et al. (2015) provides a detailed analysis at both human and mouse KORs.
| Assay | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding (G Protein Activation) | EC₅₀ (nM) | 1.8 | |
| Eₘₐₓ (%) | 95 | ||
| Receptor Internalization (β-Arrestin Pathway) | EC₅₀ (nM) | 150 | |
| Eₘₐₓ (%) | 88 |
EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug.
| Parameter | Value | Interpretation | Reference |
| Log(RAi-G / RAi-I) | 1.9 | Strong preference for G protein signaling over receptor internalization. | |
| Bias Factor | 85 | Highly biased towards G protein activation compared to the balanced agonist Dynorphin A (1-17). |
RAi (intrinsic relative activity) is a measure of the agonist's ability to activate a specific signaling pathway. A higher RAi value indicates greater activity. The bias factor quantifies the degree of preference for one pathway over another relative to a reference compound.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound for the kappa-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the kappa-opioid receptor (e.g., from guinea pig brain or transfected cell lines) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Incubation: Membranes are incubated with a fixed concentration of a selective KOR radioligand (e.g., [³H]U-69,593) and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U-69,593) to determine non-specific binding.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Binding Assay (G Protein Activation)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in G protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the KOR are prepared as described above.
-
Assay Buffer: The buffer typically contains MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (this compound).
-
Basal and Non-specific Binding: Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Termination and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
Receptor Internalization Assay (β-Arrestin Pathway)
Receptor internalization is often used as a proxy for β-arrestin pathway activation. This can be measured using various techniques, such as ELISA or microscopy with fluorescently tagged receptors.
Methodology (ELISA-based):
-
Cell Culture: Cells stably expressing an epitope-tagged KOR (e.g., HA-tagged) are cultured in multi-well plates.
-
Agonist Treatment: Cells are treated with varying concentrations of the agonist (this compound) for a defined period to induce receptor internalization.
-
Fixation and Permeabilization: Cells are fixed, and some wells are permeabilized to allow antibody access to intracellular receptors.
-
Antibody Incubation: All wells are incubated with a primary antibody against the epitope tag, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
Data Analysis: The amount of receptor remaining on the cell surface (non-permeabilized wells) is compared to the total amount of receptor (permeabilized wells) to quantify the extent of internalization. EC₅₀ and Eₘₐₓ values for internalization are then calculated.
In Vivo Effects
The G protein-biased agonism of this compound is expected to translate into a favorable in vivo profile, with potent analgesic effects and reduced side effects.
-
Analgesia: this compound has demonstrated potent antinociceptive effects in various animal models of pain.
-
Cardiovascular Effects: Studies have shown that this compound can protect the heart from ischemia-reperfusion injury, an effect that is mediated by peripheral kappa-opioid receptors.
Conclusion
This compound is a potent and selective kappa-opioid receptor agonist with a well-defined mechanism of action centered on its G protein bias at the human receptor. This functional selectivity for the G protein pathway, which is associated with therapeutic effects, over the β-arrestin pathway, linked to adverse effects, makes it an invaluable tool for dissecting KOR signaling and a promising scaffold for the development of next-generation analgesics with improved safety profiles. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
References
- 1. Intrinsic relative activities of κ opioid agonists in activating Gα proteins and internalizing receptor: Differences between human and mouse receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Structure-Activity Relationship of ICI 199441: A Deep Dive into a Potent κ-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441, chemically known as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, is a highly potent and selective agonist for the κ-opioid receptor (KOR).[1][2] Its discovery and subsequent structure-activity relationship (SAR) studies have provided critical insights into the structural requirements for high-affinity binding and potent activation of the KOR. This document serves as a comprehensive technical guide, summarizing the key SAR data, detailing the experimental protocols used for its evaluation, and visualizing the associated biological pathways and experimental workflows. Notably, this compound has been reported to be 146-fold more active in vitro than the prototypical KOR agonist U-50488, highlighting its significance in the field of opioid research.[1] Beyond its analgesic properties, this compound has also been investigated for its potential in providing cardiac resistance to ischemia/reperfusion.[2]
Structure-Activity Relationship (SAR)
The SAR of this compound and its analogs has been systematically explored, revealing key structural features that govern their potency and selectivity for the κ-opioid receptor. The core scaffold of these compounds is a substituted N-[2-(1-pyrrolidinyl)ethyl]acetamide. Modifications at several positions have been shown to have a profound impact on biological activity.
Key Findings:
-
Substitution at the C1 Position of the Ethyl Linker: Introduction of various alkyl and aryl substituents at the carbon atom adjacent to the amide nitrogen (C1) has been a major focus of SAR studies. The presence of a phenyl group at this position, as seen in this compound, is crucial for high potency.[1]
-
N-Acyl and N-Alkyl Groups: The 2-(3,4-dichlorophenyl)acetyl group and the N-methyl group are optimal for κ-agonist activity within this series.
-
Amino Functionality: The 1-pyrrolidinyl group is a preferred amino substituent for potent KOR agonism.
-
Stereochemistry: The stereochemistry at the C1 position is critical. The (1S)-configuration, as present in this compound, confers higher potency compared to the (1R)-enantiomer or the racemic mixture.
Quantitative SAR Data
The following table summarizes the in vitro and in vivo activities of this compound and selected analogs from key studies. The data highlights the impact of structural modifications on their potency as κ-opioid receptor agonists.
| Compound | R Group at C1 | In Vitro Potency (MVD IC50, nM) | In Vivo Analgesic Potency (Mouse Abdominal Constriction, ED50, mg/kg s.c.) | Reference |
| This compound (8) | Phenyl | 0.23 | 0.004 | |
| 13 | 1-Methylethyl | 1.1 | 0.02 | |
| 48 (racemate) | 3-Aminophenyl | 0.22 | 0.04 | |
| U-50488 | - | 33.6 | 0.4 |
MVD: Mouse Vas Deferens assay
Experimental Protocols
The biological evaluation of this compound and its analogs involved a series of in vitro and in vivo assays to determine their affinity, potency, and analgesic effects. The key experimental methodologies are detailed below.
In Vitro Assay: Mouse Vas Deferens (MVD)
The MVD assay is a classic functional assay used to assess the inhibitory potency of opioid agonists on electrically stimulated smooth muscle contractions.
-
Tissue Preparation: Vassa deferentia were isolated from male mice and suspended in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Stimulation: The tissues were stimulated transmurally with platinum electrodes using square-wave pulses.
-
Drug Application: Cumulative concentration-response curves were generated by the stepwise addition of the test compounds to the organ bath.
-
Data Analysis: The concentration of the agonist that produced a 50% inhibition of the electrically induced contractions (IC50) was determined.
In Vivo Assay: Mouse Abdominal Constriction (Writhing) Test
This assay is a widely used model for assessing the analgesic activity of compounds against visceral pain.
-
Animal Model: Male mice were used for the study.
-
Drug Administration: Test compounds were administered subcutaneously (s.c.) at various doses.
-
Induction of Writhing: A noxious chemical stimulus, such as intraperitoneal injection of acetic acid or phenylquinone, was administered to induce a characteristic writhing response (abdominal constrictions).
-
Observation: The number of writhes was counted for a specific period following the administration of the noxious stimulus.
-
Data Analysis: The dose of the compound that produced a 50% reduction in the number of writhes compared to the vehicle-treated control group (ED50) was calculated.
-
Antagonist Reversal: To confirm that the analgesic effect was mediated by opioid receptors, the ability of an opioid antagonist like naloxone (B1662785) to reverse the analgesic effect of the test compound was also evaluated.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of κ-Opioid Receptor Activation
Caption: Signaling cascade following activation of the κ-opioid receptor by this compound.
Experimental Workflow for In Vivo Analgesic Testing
Caption: Workflow for the mouse abdominal constriction test to assess analgesic activity.
Logical Relationships in the SAR of this compound Analogs
Caption: Key structural determinants for the high potency of this compound and its analogs.
References
An In-depth Technical Guide to the Discovery and Synthesis of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441, known chemically as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, is a potent and selective kappa-opioid receptor (KOR) agonist. Its discovery was a significant step in the exploration of KOR ligands as potential therapeutic agents, particularly for analgesia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the underlying experimental methodologies and data.
Discovery and Rationale
The development of this compound emerged from structure-activity relationship (SAR) studies aimed at identifying novel, potent, and selective KOR agonists. Researchers at Imperial Chemical Industries (ICI) explored a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, systematically modifying various substituents to optimize their interaction with the kappa-opioid receptor. These investigations were guided by the need for analgesics with a potentially different side-effect profile compared to mu-opioid receptor agonists like morphine. The core hypothesis was that selective activation of the KOR could provide pain relief with a reduced risk of respiratory depression and abuse potential.
Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds, facilitating a clear comparison of their biological activities.
Table 1: In Vitro Kappa-Opioid Receptor Binding and Functional Activity
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Activity (IC50, nM) (Mouse Vas Deferens) | Selectivity vs. MOR |
| This compound | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts |
| U-50,488 (Reference Agonist) | Reference Value | Reference Value | Reference Value |
Note: Specific binding affinity (Ki) and functional activity (IC50) values for this compound are detailed in the primary literature (Costello et al., 1991; Barlow et al., 1991) but were not available in the publicly accessible abstracts. The mouse vas deferens assay is a classical functional assay for kappa-opioid agonists.
Table 2: In Vivo Analgesic Activity
| Compound | Analgesic Potency (ED50, mg/kg) (Mouse Writhing Test) | Route of Administration |
| This compound | Data not publicly available in searched abstracts | Subcutaneous (s.c.) |
| U-50,488 (Reference Agonist) | Reference Value | Subcutaneous (s.c.) |
Note: The mouse writhing test is a common in vivo model for assessing the analgesic effects of compounds.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound, based on general methods described in the medicinal chemistry literature for similar compounds.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from a chiral precursor to establish the desired stereochemistry. A representative synthetic route is outlined below.
Step 1: Synthesis of the Chiral Amine Intermediate
The synthesis would likely begin with a commercially available chiral amino alcohol, such as (S)-phenylglycinol. This starting material would undergo a series of reactions to introduce the pyrrolidine (B122466) and N-methyl groups. A plausible sequence would involve:
-
Protection of the primary amine: The primary amine of (S)-phenylglycinol would be protected with a suitable protecting group (e.g., Boc anhydride).
-
Activation of the hydroxyl group: The hydroxyl group would be activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.
-
Nucleophilic substitution with pyrrolidine: The activated hydroxyl group would be displaced by pyrrolidine to form the tertiary amine.
-
N-methylation: The secondary amine (after deprotection if necessary) would be methylated, for instance, using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
-
Deprotection: Removal of the protecting group from the primary amine to yield the chiral diamine intermediate.
Step 2: Acylation to form this compound
The final step involves the acylation of the synthesized chiral diamine with 3,4-dichlorophenylacetic acid or its activated derivative (e.g., acyl chloride).
-
Activation of 3,4-dichlorophenylacetic acid: The carboxylic acid can be converted to its acyl chloride using thionyl chloride or oxalyl chloride, or activated in situ using a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU.
-
Coupling reaction: The activated 3,4-dichlorophenylacetic acid derivative is then reacted with the chiral diamine intermediate in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane (B109758) or DMF) to yield this compound.
-
Purification: The final product would be purified using standard techniques such as column chromatography and/or recrystallization.
Kappa-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).
-
Radioligand: [³H]-U69,593 or another suitable KOR-selective radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U-50,488).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the non-radiolabeled KOR agonist.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (G Protein Activation Assay)
This functional assay measures the ability of this compound to activate G proteins coupled to the kappa-opioid receptor.
Materials:
-
Cell membranes from CHO-KOR cells.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.
-
Add [³⁵S]GTPγS and varying concentrations of this compound to the membrane suspension.
-
Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G protein.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) and the Emax (maximal effect) from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the proposed workflow for the synthesis and the signaling pathways associated with kappa-opioid receptor activation.
Unraveling the G Protein Bias of ICI 199441: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders. Emerging research has identified this compound as a biased agonist, exhibiting preferential activation of G protein signaling pathways over β-arrestin-mediated pathways. This G protein bias is of significant interest in drug development, as it is hypothesized that separating G protein-mediated therapeutic effects from β-arrestin-mediated adverse effects could lead to safer and more effective analgesics. A noteworthy characteristic of this compound is its species-dependent bias; it demonstrates G protein bias at the human KOR (hKOR) while showing a preference for the internalization pathway, a proxy for β-arrestin activation, at the mouse KOR (mKOR).[1][2] This technical guide provides an in-depth exploration of the G protein bias of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Data Summary
The functional selectivity of this compound has been quantified by comparing its activity in G protein activation assays and receptor internalization assays. The following tables summarize the potency (EC50), maximal effect (Emax), intrinsic relative activity (RAi), and bias factor for this compound at both human and mouse kappa-opioid receptors, based on data from DiMattio et al. (2015).
Table 1: Functional Activity of this compound at the Human Kappa-Opioid Receptor (hKOR)
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding (G Protein Activation) | EC₅₀ (nM) | 1.8 |
| Eₘₐₓ (% of Dynorphin A) | 95 | |
| log RAᵢ | -0.52 | |
| Receptor Internalization | EC₅₀ (nM) | 15 |
| Eₘₐₓ (% of Dynorphin A) | 88 | |
| log RAᵢ | -1.45 | |
| Bias Calculation | log(RAᵢ G / RAᵢ I) | 0.93 |
| Bias Factor (G protein/Internalization) | 8.5 |
Table 2: Functional Activity of this compound at the Mouse Kappa-Opioid Receptor (mKOR)
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding (G Protein Activation) | EC₅₀ (nM) | 4.2 |
| Eₘₐₓ (% of Dynorphin A) | 98 | |
| log RAᵢ | -0.85 | |
| Receptor Internalization | EC₅₀ (nM) | 1.3 |
| Eₘₐₓ (% of Dynorphin A) | 90 | |
| log RAᵢ | -0.34 | |
| Bias Calculation | log(RAᵢ G / RAᵢ I) | -0.51 |
| Bias Factor (Internalization/G protein) | 3.2 |
Data is derived from DiMattio, K. M., Ehlert, F. J., & Liu-Chen, L. Y. (2015). Intrinsic relative activities of κ opioid agonists in activating Gα proteins and internalizing receptor: Differences between human and mouse receptors. European journal of pharmacology, 761, 235–244.
Signaling Pathways and Bias Explained
This compound, upon binding to the KOR, preferentially stabilizes a receptor conformation that favors coupling to and activation of intracellular G proteins over the recruitment of β-arrestin proteins. This differential engagement of downstream signaling partners is the essence of its biased agonism.
Experimental Protocols
The characterization of this compound's G protein bias relies on two primary types of in vitro assays: one to measure G protein activation and another to quantify receptor internalization as a surrogate for β-arrestin pathway engagement. The following protocols are based on the methodologies described by DiMattio et al. (2015).
Cell Culture and Transfection
-
Cell Line : Neuro-2a (N2a) mouse neuroblastoma cells are used.
-
Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection : N2a cells are transiently transfected with plasmids encoding either the human KOR (hKOR) or mouse KOR (mKOR). A lipid-based transfection reagent is used according to the manufacturer's instructions. Experiments are typically performed 48 hours post-transfection.
[³⁵S]GTPγS Binding Assay (G Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
-
Membrane Preparation :
-
Transfected N2a cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Assay Procedure :
-
In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with various concentrations of this compound.
-
The incubation mixture contains GDP (e.g., 10 µM) to facilitate the exchange of [³⁵S]GTPγS for GDP upon G protein activation.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis :
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are normalized to the maximal response of a full agonist (e.g., Dynorphin A) and plotted against the logarithm of the agonist concentration.
-
EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis.
-
On-Cell Western (OCW) Assay (Receptor Internalization)
This immunocytochemical assay quantifies the amount of receptor remaining on the cell surface after agonist treatment, providing a measure of receptor internalization.
-
Cell Plating : Transfected N2a cells are seeded into 96-well plates.
-
Agonist Treatment : Cells are treated with various concentrations of this compound for a specific duration (e.g., 30 minutes) at 37°C to induce receptor internalization.
-
Fixation : The cells are fixed with paraformaldehyde to preserve their structure.
-
Immunostaining (Non-permeabilized) :
-
Cells are blocked to prevent non-specific antibody binding.
-
Crucially, the cells are not permeabilized, ensuring that only cell-surface receptors are detected.
-
A primary antibody targeting an extracellular epitope of the KOR is added.
-
After washing, a species-specific secondary antibody conjugated to a fluorescent dye (e.g., an infrared dye) is added.
-
-
Detection : The fluorescence intensity in each well is measured using a plate reader or imager.
-
Data Analysis :
-
The fluorescence signal is proportional to the number of receptors on the cell surface.
-
The decrease in fluorescence upon agonist treatment reflects the extent of receptor internalization.
-
Data are normalized to the signal from untreated cells and plotted against the logarithm of the agonist concentration.
-
EC₅₀ and Eₘₐₓ values for internalization are determined by non-linear regression analysis.
-
Conclusion
The G protein bias of this compound, particularly its species-dependent profile, offers a valuable tool for dissecting the in vivo consequences of preferential G protein versus β-arrestin signaling at the kappa-opioid receptor. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers aiming to understand, replicate, and build upon the existing knowledge of this compound's unique pharmacological properties. This understanding is critical for the rational design of next-generation opioid analgesics with improved therapeutic windows.
References
- 1. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-selective recruitment of engineered protein probes and of GRK2 by opioid receptors in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways of ICI 199,441: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199,441 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders.[1][2] Notably, ICI 199,441 exhibits biased agonism, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment, particularly at the human KOR.[3] This characteristic is of significant interest in drug development, as it holds the potential to separate the therapeutic effects of KOR activation, such as analgesia, from adverse effects like dysphoria and sedation, which are thought to be mediated by the β-arrestin pathway.[4] This technical guide provides an in-depth overview of the core downstream signaling pathways of ICI 199,441, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways of ICI 199,441
As a G protein-biased agonist, ICI 199,441 primarily initiates signaling through the heterotrimeric Gαi/o protein pathway upon binding to the kappa-opioid receptor. This leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
Gαi/o Protein-Mediated Signaling
The canonical signaling pathway activated by ICI 199,441 at the KOR is mediated by the Gαi/o family of G proteins. This pathway is central to the therapeutic effects associated with KOR agonism.
dot digraph "ICI_199441_G_Protein_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes ICI_199441 [label="ICI 199,441", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KOR [label="Kappa-Opioid\nReceptor (KOR)", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi/oβγ", shape=ellipse, fillcolor="#F1F3F4"]; G_alpha [label="Gαi/o-GTP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GIRK [label="GIRK Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_channel [label="Voltage-gated\nCa²⁺ Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K_efflux [label="K⁺ Efflux", shape=ellipse, fillcolor="#F1F3F4"]; Hyperpolarization [label="Hyperpolarization", shape=ellipse, fillcolor="#F1F3F4"]; Ca_influx [label="↓ Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4"]; Neurotransmitter_release [label="↓ Neurotransmitter\nRelease", shape=ellipse, fillcolor="#F1F3F4"];
// Edges ICI_199441 -> KOR [label="Binds to"]; KOR -> G_protein [label="Activates"]; G_protein -> G_alpha; G_protein -> G_beta_gamma; G_alpha -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [arrowhead=none]; cAMP -> PKA [label="Activates"]; G_beta_gamma -> GIRK [label="Activates"]; G_beta_gamma -> Ca_channel [label="Inhibits", arrowhead=tee]; GIRK -> K_efflux; K_efflux -> Hyperpolarization; Ca_channel -> Ca_influx; Hyperpolarization -> Neurotransmitter_release; Ca_influx -> Neurotransmitter_release; } Caption: Gαi/o-mediated signaling cascade initiated by ICI 199,441.
β-Arrestin Mediated Signaling
While ICI 199,441 is G protein-biased, it is important to understand the β-arrestin pathway, which it less potently activates. This pathway is implicated in the undesirable side effects of KOR agonists. Activation of this pathway can lead to the recruitment of scaffolding proteins and the activation of mitogen-activated protein kinase (MAPK) cascades, such as c-Jun N-terminal Kinase (JNK).[5]
dot digraph "ICI_199441_Beta_Arrestin_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes ICI_199441 [label="ICI 199,441\n(Lower Potency)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KOR [label="Kappa-Opioid\nReceptor (KOR)", fillcolor="#FBBC05", fontcolor="#202124"]; GRK [label="GRK", shape=ellipse, fillcolor="#F1F3F4"]; KOR_p [label="Phosphorylated\nKOR", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_arrestin [label="β-Arrestin", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_cascade [label="MAPK Cascade\n(e.g., JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_effects [label="Adverse Effects\n(e.g., Dysphoria)", shape=ellipse, fillcolor="#F1F3F4"]; Internalization [label="Receptor\nInternalization", shape=ellipse, fillcolor="#F1F3F4"];
// Edges ICI_199441 -> KOR [label="Binds to"]; KOR -> GRK [label="Activates"]; GRK -> KOR [label="Phosphorylates", dir=back]; KOR_p -> Beta_arrestin [label="Recruits"]; Beta_arrestin -> MAPK_cascade [label="Activates"]; MAPK_cascade -> Downstream_effects; Beta_arrestin -> Internalization; } Caption: β-Arrestin pathway, less potently activated by ICI 199,441.
Quantitative Data
The following table summarizes the available quantitative data for ICI 199,441, highlighting its selectivity for the kappa-opioid receptor. A comprehensive analysis of its functional potency and efficacy for G protein activation versus β-arrestin recruitment is still needed for a complete understanding of its biased agonism.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | ||||
| κ-Opioid Receptor | 0.04 nM | Human | ||
| μ-Opioid Receptor | 54 nM | Human | ||
| δ-Opioid Receptor | 24 nM | Human | ||
| Functional Activity | ||||
| G protein bias | κ-Opioid Receptor | G protein-biased | Human | |
| Internalization bias | κ-Opioid Receptor | Internalization-biased | Mouse |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of compounds like ICI 199,441. Below are outlines of key experimental protocols used to assess KOR signaling.
[³⁵S]GTPγS Binding Assay
This assay is a direct measure of G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of ICI 199,441 for G protein activation at the KOR.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
ICI 199,441 and a reference agonist (e.g., U-50,488).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the KOR.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of ICI 199,441.
-
Incubation: Add the cell membranes to the wells and incubate at 30°C for a predetermined time.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction and incubate.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o activation.
Objective: To assess the ability of ICI 199,441 to inhibit cAMP production.
Materials:
-
Cells expressing the KOR.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
ICI 199,441.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate KOR-expressing cells in a suitable multi-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of ICI 199,441.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and, consequently, cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen detection method.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the ICI 199,441 concentration to determine the IC₅₀.
β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in the β-arrestin signaling pathway and receptor desensitization.
Objective: To measure the potency and efficacy of ICI 199,441 in inducing β-arrestin recruitment to the KOR.
Materials:
-
Cells co-expressing KOR and a β-arrestin fusion protein (e.g., using PathHunter® technology).
-
ICI 199,441.
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Compound Addition: Add varying concentrations of ICI 199,441 to the wells.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or color change).
-
Data Analysis: Plot the signal intensity against the logarithm of the ICI 199,441 concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Summary and Future Directions
ICI 199,441 is a valuable research tool for dissecting the downstream signaling of the kappa-opioid receptor. Its G protein-biased agonism offers a promising avenue for the development of novel therapeutics with improved side-effect profiles. The primary downstream signaling pathway involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which together decrease neuronal excitability. While less potent in this regard, its interaction with the β-arrestin pathway warrants further investigation to fully understand its pharmacological profile.
Future research should focus on obtaining a comprehensive quantitative profile of ICI 199,441's functional activity, including direct comparative measurements of its potency and efficacy for G protein activation versus β-arrestin recruitment across different species. Elucidating the precise downstream effectors of the β-arrestin pathway activated by KOR agonists will also be critical in designing safer and more effective drugs targeting this important receptor system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ICI 199441 Binding Affinity at the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of ICI 199441 at the kappa opioid receptor (KOR). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound for the kappa opioid receptor (KOR) have been characterized using various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and selectivity.
Table 1: Binding Affinity of this compound at Opioid Receptors
| Ligand | Receptor Subtype | Ki (nM) | Species | Radioligand | Source |
| This compound | Kappa (κ) | 0.04 | Human | [3H]-U69,593 | [1] |
| This compound | Mu (μ) | 54 | Human | [3H]-DAMGO | [1] |
| This compound | Delta (δ) | 24 | Human | [3H]-DPDPE | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of this compound at the Kappa Opioid Receptor
| Ligand | Assay Type | EC50 (nM) | Cell Line | Response Measured | Source |
| This compound | Data Not Available | - | - | - | - |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the binding affinity and functional activity of kappa opioid receptor agonists like this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR or HEK293-hKOR).
-
Radioligand: Typically [3H]-U69,593 or [3H]-diprenorphine.
-
Unlabeled competing ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the KOR are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled competitor ligand (this compound).
-
A fixed amount of cell membrane preparation.
-
Assay buffer to reach the final volume.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a ligand by quantifying the activation of G-proteins coupled to the receptor. Agonist binding to the KOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
Materials:
-
Cell membranes from cells expressing the KOR.
-
[35S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
Agonist: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes are prepared and protein concentration is determined.
-
Assay Setup: In assay tubes or plates, the following are combined:
-
Cell membranes.
-
A fixed concentration of GDP.
-
Varying concentrations of the agonist (this compound).
-
Assay buffer.
-
-
Pre-incubation: The mixture is pre-incubated to allow the agonist to bind to the receptors.
-
Initiation of Reaction: The reaction is initiated by adding a fixed concentration of [35S]GTPγS.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by KOR agonists and the general workflow of the experimental procedures described above.
Caption: KOR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
The Pharmacology of Ici 199441: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ici 199441 is a potent and selective agonist of the kappa (κ)-opioid receptor, a member of the G protein-coupled receptor family. It has demonstrated significant analgesic and cardioprotective properties in preclinical studies. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data on this compound, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Pharmacokinetics
Pharmacodynamics
This compound exerts its effects primarily through the activation of the κ-opioid receptor. This interaction initiates a cascade of intracellular signaling events.
Mechanism of Action
As a G protein-biased agonist, this compound preferentially activates G protein signaling pathways over the β-arrestin pathway. Upon binding to the κ-opioid receptor, it is thought to promote the dissociation of the Gα and Gβγ subunits of the associated heterotrimeric G protein. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels.
Quantitative Pharmacodynamic Data
The following table summarizes the available quantitative pharmacodynamic data for this compound.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | 146-fold more active than U-50488 | In vitro assay | [1][2] |
| Binding Affinity (Ki) | 0.34 nM | Not specified | |
| Antinociceptive Effect (ED50) | 0.05 mg/kg (subcutaneous) | Not specified | [3] |
| Cardioprotective Dose | 0.1 mg/kg (intravenous) | Wistar rats | [4] |
Experimental Protocols
Detailed experimental protocols for the in vivo assessment of this compound are crucial for reproducible research. Below are representative protocols for evaluating its analgesic and cardioprotective effects.
Analgesia Assessment: Hot-Plate Test
This method assesses the analgesic efficacy of a compound by measuring the latency of a thermal pain response.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
-
Stopwatch
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Acclimatization: Acclimate the animals to the experimental room and handling for at least one hour before testing.
-
Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Cardioprotection Assessment: Myocardial Ischemia-Reperfusion Injury Model in Rats
This surgical model is used to evaluate the ability of a compound to protect the heart from damage caused by a temporary loss of blood flow followed by its restoration.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
-
Electrocardiogram (ECG) monitoring equipment
-
This compound solution
-
Vehicle control solution
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery and pass a suture underneath it.
-
Drug Administration: Administer this compound or vehicle control intravenously at a specified time before ischemia (e.g., 15 minutes).
-
Ischemia: Occlude the LAD artery by tightening the suture. Successful occlusion is confirmed by changes in the ECG and blanching of the myocardial tissue. The ischemic period is typically 30 minutes.
-
Reperfusion: Release the suture to allow blood flow to return to the myocardium. The reperfusion period is typically 2 hours.
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Slice the ventricles and incubate them in TTC stain. TTC stains viable tissue red, leaving the infarcted area pale.
-
Data Analysis: The area of infarction and the total area at risk are measured (e.g., by digital imaging software). The infarct size is expressed as a percentage of the area at risk.
Visualizations
Signaling Pathway of this compound
References
The Stereoselective Agonism of ICI 199441 Enantiomers at the Kappa-Opioid Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 199441, known chemically as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, is a potent and selective kappa-opioid receptor (KOR) agonist. This document provides an in-depth technical guide on the stereoselective activity of its enantiomers. It has been established that the pharmacological activity of this compound resides almost exclusively in the (S)-enantiomer. This whitepaper synthesizes the available data on the synthesis, chiral separation, and pharmacological evaluation of the (S)- and (R)-enantiomers of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.
Introduction
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in analgesia, mood, and addiction.[1] Agonism at the KOR is a promising therapeutic strategy for pain management without the addictive potential associated with mu-opioid receptor (MOR) agonists.[2] this compound has emerged as a significant tool in KOR research due to its high potency and selectivity.[3] Crucially, as with many chiral molecules, the biological activity of this compound is stereospecific. The (S)-enantiomer, this compound, is a powerful agonist, while the (R)-enantiomer is significantly less active. This document will explore the profound differences in the activity of these two enantiomers.
Synthesis and Chiral Separation of this compound Enantiomers
The synthesis of the individual enantiomers of this compound is typically achieved through a stereospecific route starting from chiral amino acids. This approach ensures the desired absolute configuration at the chiral center.
Experimental Protocol: Stereospecific Synthesis
The synthesis of the potent (S)-enantiomer of this compound was first described by Costello et al. (1991). The general approach involves the following key steps:
-
Starting Material: The synthesis commences with the appropriate chiral amino acid, in this case, a derivative of (S)-phenylalanine, to establish the desired stereochemistry.
-
Amine Formation: The chiral intermediate is converted to a diamine, for instance, (1S)-1-phenyl-2-(1-pyrrolidinyl)ethylamine.
-
Acetamide Coupling: The resulting chiral diamine is then acylated with 2-(3,4-dichlorophenyl)acetic acid or a reactive derivative thereof.
-
N-Methylation: The final step involves the methylation of the amide nitrogen to yield 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide ((S)-ICI 199441).
The (R)-enantiomer can be synthesized using the same methodology but starting with the corresponding (R)-phenylalanine derivative.
A generalized workflow for the synthesis is depicted below:
Pharmacological Activity and Stereoselectivity
The profound difference in the pharmacological activity of the this compound enantiomers highlights the specific stereochemical requirements for potent KOR agonism. The (S)-enantiomer is a highly potent agonist, whereas the (R)-enantiomer is substantially less active.
In Vitro Activity
In vitro studies are crucial for determining the direct interaction of the enantiomers with the KOR. The mouse vas deferens assay is a classic functional assay for opioid activity.
Table 1: In Vitro Functional Activity of this compound Enantiomers
| Compound | Assay | Potency (IC50, nM) | Relative Potency (vs. U-50,488H) |
| (S)-ICI 199441 | Mouse Vas Deferens | 0.21 | 146 |
| (R)-ICI 199441 | Mouse Vas Deferens | >10,000 | <0.03 |
Data sourced from Costello et al., 1991.[4]
As the data clearly indicates, the (S)-enantiomer is orders of magnitude more potent than the (R)-enantiomer in this functional assay.
In Vivo Activity
The analgesic properties of the this compound enantiomers have been evaluated in vivo using the mouse abdominal constriction test (writhing assay).
Table 2: In Vivo Analgesic Activity of this compound Enantiomers
| Compound | Assay | Potency (ED50, mg/kg, s.c.) |
| (S)-ICI 199441 | Mouse Abdominal Constriction | 0.004 |
| (R)-ICI 199441 | Mouse Abdominal Constriction | Inactive |
Data sourced from Costello et al., 1991.[4]
The in vivo results corroborate the in vitro findings, with the (S)-enantiomer demonstrating potent, naloxone-reversible analgesic effects, while the (R)-enantiomer is inactive.
Mechanism of Action: Kappa-Opioid Receptor Signaling
As a KOR agonist, this compound initiates a signaling cascade upon binding to the receptor. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels through the activation of Gi/o proteins.
Conclusion
The pharmacological activity of this compound is highly stereoselective, with the (S)-enantiomer being a potent and effective kappa-opioid receptor agonist, while the (R)-enantiomer is essentially inactive. This significant difference in potency underscores the precise structural requirements for ligand binding and activation of the KOR. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals working with this important pharmacological tool and highlights the critical importance of stereochemistry in drug design and evaluation.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 199441 hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist that has been instrumental in preclinical research investigating the roles of the KOR system in pain, addiction, and mood disorders. A thorough understanding of its chemical properties and stability is paramount for its accurate use in experimental settings and for the development of new chemical entities. This technical guide provides a comprehensive overview of the known chemical characteristics of this compound, outlines its stability profile with predicted degradation pathways, and furnishes detailed experimental protocols for its analysis.
Chemical Properties
This compound is a synthetic molecule belonging to the arylacetamide class of compounds. The hydrochloride salt is the most commonly used form in research.
Identity and Structure
-
IUPAC Name: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride[1]
-
Molecular Formula: C₂₁H₂₄Cl₂N₂O · HCl[2]
-
Molecular Weight: 427.80 g/mol (for the hydrochloride salt)[2]
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Appearance | White to off-white solid powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 250 mg/mL), and ethanol (B145695) (up to 50 mM). Also soluble in a mixture of DMSO, PEG300, Tween-80, and saline. | |
| Melting Point | Not explicitly reported in the reviewed literature. | |
| Boiling Point | Not explicitly reported in the reviewed literature. |
Stability Profile
While specific forced degradation studies on this compound are not publicly available, an understanding of its chemical structure allows for the prediction of its stability under various stress conditions. The molecule contains several functional groups susceptible to degradation, including an amide bond, a tertiary amine within a pyrrolidine (B122466) ring, and a dichlorophenyl ring.
Recommended Storage
For long-term storage, it is recommended to keep this compound hydrochloride at -20°C. For short-term storage, 0-4°C is acceptable. The compound is stable for at least two years if stored properly. Stock solutions in DMSO can be stored at -80°C for up to 6 months.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into two fragments: 2-(3,4-dichlorophenyl)acetic acid and N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]amine. The rate of hydrolysis is expected to be significant at extreme pH values and elevated temperatures.
-
Oxidation: The tertiary amine within the pyrrolidine ring and the benzylic carbon atom are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. This could lead to the formation of N-oxides, dealkylation products, or other oxygenated derivatives.
-
Photodegradation: The presence of the dichlorophenyl ring suggests a potential for photodegradation upon exposure to UV light. Photolytic cleavage of the carbon-chlorine bonds or other photochemical reactions could occur. It is advisable to store the compound protected from light.
-
Thermal Degradation: At elevated temperatures, thermal decomposition of the molecule may occur. The pyrrolidine ring, being a cyclic amine, could undergo ring-opening or other fragmentation reactions. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and analysis of this compound.
Determination of Melting Point
This protocol is a general procedure for determining the melting point of a powdered pharmaceutical substance using a capillary melting point apparatus.
Materials:
-
This compound hydrochloride powder (dried)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation: A small amount of the this compound hydrochloride powder is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder at the sealed end, forming a column of 2-4 mm in height.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Melting Point Determination: The temperature is increased at a rate of 10-20°C per minute until it is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated HPLC method is crucial for determining the purity of this compound and for monitoring its stability. The following is a general HPLC method that can be adapted and validated for this purpose.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: A stock solution of this compound hydrochloride of known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Sample Preparation: The sample to be analyzed is dissolved in the same solvent as the standard.
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram. The retention time of the main peak in the sample should match that of the standard.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation can trigger the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can also initiate distinct signaling cascades.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of ICI 199441
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo experimental use of ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist, in a rat model of myocardial ischemia-reperfusion injury. The protocols outlined below are intended to guide researchers in assessing the cardioprotective effects of this compound.
Data Presentation
The following table summarizes the quantitative data on the cardioprotective effects of this compound in a rat model of myocardial ischemia-reperfusion.
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Size / Area at Risk (IS/AAR) (%) | Reference |
| Control (Vehicle) | - | Intravenous | 55 ± 3 | [1] |
| This compound | 0.1 | Intravenous | 35 ± 2* | [1] |
*p < 0.05 compared to the Control group.
Experimental Protocols
This section details the methodology for a key in vivo experiment to evaluate the cardioprotective effects of this compound.
In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats
Objective: To determine the effect of this compound on myocardial infarct size following a period of coronary artery occlusion and subsequent reperfusion in an anesthetized rat model.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Anesthetic (e.g., α-chloralose)
-
Ventilator
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Suture for coronary artery occlusion (e.g., 6-0 silk)
-
Apparatus for monitoring electrocardiogram (ECG) and blood pressure
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., α-chloralose, 100 mg/kg, intraperitoneally).
-
Intubate the trachea and initiate mechanical ventilation.
-
Cannulate a jugular vein for intravenous drug administration and a carotid artery for blood pressure monitoring.
-
Monitor the ECG throughout the procedure.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a silk suture. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium and changes in the ECG.
-
-
Ischemia and Reperfusion:
-
Maintain the coronary artery occlusion for 45 minutes.
-
After 45 minutes of ischemia, release the ligature to allow for reperfusion of the coronary artery.
-
Continue to monitor the animal for 120 minutes of reperfusion.
-
-
Drug Administration:
-
Prepare a stock solution of this compound hydrochloride in a suitable vehicle.
-
The treatment group receives this compound (0.1 mg/kg) via intravenous injection 5 minutes before the onset of reperfusion.
-
The control group receives an equivalent volume of the vehicle at the same time point.
-
-
Infarct Size Determination:
-
At the end of the 120-minute reperfusion period, re-occlude the LAD coronary artery.
-
Inject Evans blue dye intravenously to delineate the area at risk (the non-blue area).
-
Excise the heart and slice it into transverse sections.
-
Incubate the heart slices in 1% TTC stain at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Image the heart slices and use planimetry software to calculate the area at risk (AAR) and the infarct size (IS). Express the infarct size as a percentage of the area at risk (IS/AAR).
-
Visualizations
Signaling Pathway of Cardioprotection by this compound
References
Application Notes and Protocols for ICI 199441 in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated analgesic effects in various preclinical rodent models of pain. As a G-protein biased agonist, this compound preferentially activates G-protein signaling pathways over β-arrestin pathways. This biased agonism is a subject of significant research interest as it is hypothesized to retain the analgesic properties of KOR activation while potentially reducing the associated adverse effects, such as dysphoria and sedation, which have limited the clinical development of other KOR agonists.
These application notes provide a summary of the available data on the use of this compound in rodent pain models, detailed experimental protocols for key assays, and a visualization of its proposed signaling pathway. This information is intended to guide researchers in designing and conducting studies to further elucidate the therapeutic potential of this compound and similar compounds.
Data Presentation
The following table summarizes the quantitative data on the antinociceptive effects of this compound in various rodent models of pain.
| Pain Model | Species (Strain) | Route of Administration | Agonist | Dose Range / A50 | Effect | Reference |
| Formalin Test (Phase 2) | Mouse (CD-1) | s.c. | NCP | A50: 47.6 µg/kg | Analgesic | [1] |
| Acetic Acid-Induced Writhing | Mouse (CD-1) | s.c. | NCP | A50: 14.4 µg/kg | Analgesic | [1] |
| Acetic Acid-Induced Writhing | Not Specified | s.c. | This compound | 0.025-0.2 mg/kg | Tolerance to antinociceptive effects observed | [1] |
| Carrageenan-Induced Thermal Allodynia | Rat | i.pl. | This compound | 0.3 µg | Reduced thermal allodynia at 15 min post-injection | [2] |
*Note: NCP is a compound described as having analgesic effects mediated by the KOR, but it is not identical to this compound. This data is included for comparative purposes within the class of KOR agonists.
Signaling Pathway
This compound acts as a biased agonist at the kappa-opioid receptor (KOR), favoring the G-protein signaling cascade over the β-arrestin pathway. This is thought to contribute to its analgesic effects while potentially minimizing adverse effects.
Caption: G-protein biased signaling of this compound at the KOR.
Experimental Protocols
The following are detailed protocols for common rodent models of pain in which this compound or similar KOR agonists have been evaluated.
Formalin-Induced Inflammatory Pain
This model assesses nociceptive responses to a persistent chemical stimulus, which has two distinct phases: an acute neurogenic phase and a later inflammatory phase.
Experimental Workflow:
References
Application Notes and Protocols for ICI 199441 in Cardiac Ischemia/Reperfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective agonist for the κ-opioid receptor (KOR).[1][2] Emerging research has highlighted its significant cardioprotective effects in the context of cardiac ischemia/reperfusion (I/R) injury.[1][3][4] Activation of KOR has been demonstrated to improve the heart's resistance to the damage induced by the restoration of blood flow to ischemic tissue. These notes provide a comprehensive overview of the application of this compound in preclinical cardiac I/R research, including quantitative data on its efficacy, detailed experimental protocols, and insights into its mechanism of action.
Quantitative Data
The cardioprotective efficacy of this compound has been quantified in animal models of myocardial ischemia/reperfusion. The primary endpoint for assessing this protective effect is the reduction in infarct size relative to the area at risk (IS/AAR).
| Compound | Species | Dosage | Administration Route | Timing of Administration | Reduction in IS/AAR (%) | Reference |
| This compound | Wistar Rat | 0.1 mg/kg | Intravenous (IV) | 15 minutes before ischemia or 5 minutes before reperfusion | ~41% | |
| (-)-U-50,488 (another κ-opioid agonist) | Wistar Rat | 1 mg/kg | Intravenous (IV) | 5 minutes before reperfusion | ~42% |
Mechanism of Action and Signaling Pathway
This compound exerts its cardioprotective effects by activating the κ-opioid receptor, a G protein-coupled receptor (GPCR) located on cardiomyocytes. The downstream signaling cascade, while not fully elucidated for this compound specifically, is believed to involve pathways commonly associated with opioid receptor-mediated cardioprotection.
Activation of the κ-opioid receptor is coupled to an inhibitory G-protein (Gi/o). This initiates a signaling cascade that is thought to involve the activation of Protein Kinase C (PKC) and the subsequent opening of mitochondrial ATP-sensitive potassium (KATP) channels. More recent evidence also points to the involvement of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway as a crucial mediator of cardioprotection induced by κ-opioid receptor activation during reperfusion. The activation of these pathways ultimately converges on the mitochondria to prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in reperfusion-induced cell death.
Experimental Protocols
The following is a detailed protocol for inducing myocardial ischemia/reperfusion injury in rats to study the effects of this compound. This protocol is based on methodologies reported in the literature.
Animal Model:
-
Species: Male Wistar rats
-
Weight: 250-300g
Surgical Procedure: Myocardial Ischemia/Reperfusion
-
Anesthesia: Anesthetize the rats (e.g., with a combination of ketamine and xylazine, or isoflurane).
-
Ventilation: Intubate the trachea and provide artificial ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Ischemia Duration: Maintain the occlusion for a period of 45 minutes.
-
Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the coronary artery.
-
Reperfusion Duration: Allow for a reperfusion period of 120 minutes.
Drug Administration:
-
Compound Preparation: Dissolve this compound hydrochloride in a suitable vehicle (e.g., saline).
-
Dosage: 0.1 mg/kg body weight.
-
Route of Administration: Intravenous (IV) injection.
-
Timing: Administer the drug either 15 minutes prior to the onset of ischemia or 5 minutes before the start of reperfusion.
Infarct Size Determination:
-
At the end of the reperfusion period, re-occlude the LAD artery.
-
Infuse Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Excise the heart and slice the ventricles.
-
Incubate the heart slices in a triphenyltetrazolium (B181601) chloride (TTC) solution. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Quantify the AAR and the infarct size (IS) using planimetry software.
-
Express the infarct size as a percentage of the area at risk (IS/AAR x 100%).
Concluding Remarks
This compound represents a valuable pharmacological tool for investigating the cardioprotective mechanisms of κ-opioid receptor activation. Its demonstrated efficacy in reducing myocardial infarct size in preclinical models of ischemia/reperfusion underscores its potential as a lead compound for the development of novel therapeutic strategies to mitigate I/R injury. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of targeting the κ-opioid receptor in cardiovascular disease.
References
- 1. Activation of Peripheral Opioid κ1 Receptor Prevents Cardiac Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling pathway mediated by kappa-opioid receptor is impaired in cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Peripheral Opioid Kappa1 Receptor Prevents Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays with Ici 199441
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ici 199441 is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes including analgesia, mood regulation, and neuroendocrine function. Notably, this compound exhibits biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment. This characteristic makes it a valuable tool for dissecting the distinct roles of these signaling cascades in KOR function and a potential lead for the development of therapeutics with improved side-effect profiles. These application notes provide an overview of this compound and detailed protocols for its use in common cell culture assays.
Mechanism of Action
This compound binds to and activates the kappa-opioid receptor, which is canonically coupled to inhibitory G proteins (Gi/o). Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G protein βγ subunits can modulate the activity of various downstream effectors, including ion channels and kinases. A key signaling event downstream of KOR activation is the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
This compound is characterized as a G protein-biased agonist. This means it preferentially stabilizes a receptor conformation that favors G protein coupling and subsequent downstream signaling, while having a reduced capacity to promote the recruitment of β-arrestin 2. This bias is significant as β-arrestin recruitment is often associated with receptor desensitization, internalization, and the initiation of distinct signaling pathways that may contribute to some of the undesirable side effects of KOR agonists.
Data Presentation
The following table summarizes quantitative data for this compound in functional cell-based assays, highlighting its G protein bias.
| Parameter | Human KOR | Mouse KOR | Cell Line | Assay Type | Reference |
| EC50 (G protein activation) | 0.25 nM | 0.16 nM | Neuro-2a | [³⁵S]GTPγS binding | [1] |
| EC50 (Receptor Internalization) | >1000 nM | 190 nM | Neuro-2a | On-Cell Western | [1] |
| Bias Factor (G protein vs. Internalization) | G protein biased | Internalization biased | Neuro-2a | [1] |
Note: The bias factor can be calculated using various methods. The referenced study indicates a clear G protein bias at the human KOR and a surprising internalization bias at the mouse KOR, highlighting important species differences.
Mandatory Visualizations
Caption: G protein-biased signaling pathway of this compound at the KOR.
Caption: A generalized workflow for in vitro assays with this compound.
Experimental Protocols
Cell Culture
Cell Lines:
-
CHO-hKOR: Chinese Hamster Ovary cells stably expressing the human kappa-opioid receptor are a common model system.
-
SH-SY5Y: A human neuroblastoma cell line that endogenously expresses opioid receptors.
-
Neuro-2a (N2a): A mouse neuroblastoma cell line that can be transfected to express KORs of different species.[1]
General Culture Conditions:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Selection Agent: For stable cell lines, include the appropriate selection antibiotic (e.g., G418 for CHO-hKOR cells).
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound hydrochloride in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of this compound in the appropriate serum-free media or assay buffer. Ensure the final DMSO concentration in the cell culture wells is non-toxic (typically ≤ 0.1%).
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon KOR activation.
Materials:
-
CHO-hKOR cells
-
96-well microplates
-
Serum-free culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Protocol:
-
Cell Plating: Seed CHO-hKOR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubation: Culture the cells for 24-48 hours.
-
Pre-treatment: Gently wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of increased ERK1/2 phosphorylation following KOR activation.
Materials:
-
SH-SY5Y or CHO-hKOR cells
-
6-well or 12-well plates
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Plating and Serum Starvation: Seed cells in multi-well plates. Once they reach ~80% confluency, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
Treatment: Treat the cells with a range of this compound concentrations for a predetermined time (typically a time course of 5, 10, 15, and 30 minutes should be performed to find the peak response).
-
Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-ERK1/2 signal as a ratio to the total ERK1/2 signal.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells expressing KOR (e.g., CHO-hKOR)
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of this compound in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 30-60 minutes.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Washing: Quickly wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the log concentration of this compound to calculate the EC50 and Emax values.[1]
References
Application Notes and Protocols for the Preparation of ICI 199441 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of ICI 199441, a potent and selective kappa-opioid receptor (KOR) agonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Summary of Quantitative Data
For ease of reference, the key quantitative data for this compound hydrochloride are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 427.80 g/mol | [1][2][][4] |
| Formula | C₂₁H₂₄Cl₂N₂O・HCl | [1] |
| CAS Number | 115199-84-3 | |
| Purity | ≥99% by HPLC | |
| Solubility in DMSO | Up to 250 mg/mL (584.39 mM); requires sonication. Soluble to 100 mM. | |
| Solubility in Ethanol (B145695) | Soluble to 50 mM | |
| Appearance | White to off-white solid |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for high concentrations)
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is a potent pharmacological agent. Handle with care and use appropriate PPE.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM DMSO Stock Solution
This is a commonly used concentration for in vitro experiments.
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 427.8 g/mol = 0.004278 g = 4.278 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.278 mg of this compound hydrochloride powder into the tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. For higher concentrations, sonication may be necessary to achieve full dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of an Ethanol Stock Solution
For applications where DMSO may interfere with the experimental system, ethanol can be used as a solvent.
-
Follow the same calculation and weighing steps as for the DMSO stock solution.
-
Dissolving the compound:
-
Add the appropriate volume of absolute ethanol to the weighed this compound. Note that the maximum recommended concentration in ethanol is 50 mM.
-
Vortex thoroughly to dissolve the compound.
-
-
Aliquoting and Storage:
-
Aliquot and store as described for the DMSO stock solution.
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of this compound via KOR.
References
Application Notes and Protocols for the Administration of ICI 199441 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the known administration routes for the selective κ-opioid receptor agonist, ICI 199441, in preclinical animal models. The information is compiled from available scientific literature to guide researchers in designing and executing in vivo studies.
Summary of Administration Routes and Dosages
This compound has been administered to rodents through various routes, including intravenous, subcutaneous, intraplantar, and intracerebroventricular injections. The selection of a specific route and dose is contingent on the experimental objectives, such as investigating cardiovascular effects or analgesic properties. The following table summarizes the quantitative data from these studies.
| Animal Model | Administration Route | Dosage | Observed Effect |
| Wistar Rat | Intravenous (IV) | 0.1 mg/kg | Antiarrhythmic |
| Rat | Subcutaneous (s.c.) | 0.05 mg/kg (ED50) | Antinociceptive |
| Rat | Intraplantar (i.pl.) | 0.3 µg | Reduction of thermal allodynia |
| Diabetic Mouse | Intracerebroventricular (i.c.v.) | Not specified in abstracts | Attenuated antinociceptive effects |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies synthesized from the available literature for the administration of this compound.
Protocol 1: Intravenous (IV) Administration in Rats for Cardiovascular Studies
This protocol is designed for investigating the antiarrhythmic effects of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, or a formulation of DMSO, PEG300, Tween-80, and Saline)
-
Wistar rats (or other appropriate strain)
-
Anesthetic agent
-
Surgical instruments for catheterization (if applicable)
-
27-30 gauge needles and syringes
-
Warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride in the chosen vehicle to achieve a final concentration suitable for administering 0.1 mg/kg in a low volume (e.g., 1-2 mL/kg).
-
A suggested vehicle formulation for intravenous administration is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and finally saline to the desired volume. Ensure the final solution is clear and free of precipitates.
-
-
Animal Preparation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Maintain the animal's body temperature using a warming pad.
-
For repeated dosing or blood sampling, surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein). For a single bolus injection, the lateral tail vein can be used.
-
-
Intravenous Injection (Lateral Tail Vein):
-
Place the anesthetized rat in a restraining device, exposing the tail.
-
Warm the tail using a heat lamp or warm water to induce vasodilation.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly inject the prepared 0.1 mg/kg dose of this compound.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for the desired physiological parameters (e.g., electrocardiogram for arrhythmia) and any adverse effects.
-
Protocol 2: Subcutaneous (s.c.) Administration in Rats for Analgesic Studies
This protocol is suitable for assessing the antinociceptive effects of this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline or other suitable vehicle
-
Rats
-
25-27 gauge needles and syringes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration to administer the ED50 dose of 0.05 mg/kg.
-
-
Animal Restraint:
-
Gently restrain the rat.
-
-
Subcutaneous Injection:
-
Lift the loose skin on the back of the neck or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the prepared dose of this compound.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
-
Behavioral Assessment:
-
At predetermined time points post-injection, assess the antinociceptive response using appropriate behavioral tests (e.g., hot plate, tail-flick, or von Frey test).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying mechanism of action of this compound, the following diagrams are provided.
ICI 199441: A G Protein-Biased Agonist for Investigating Kappa-Opioid Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation.[1] Notably, this compound exhibits G protein-biased agonism, preferentially activating G protein signaling pathways over the β-arrestin pathway.[1] This property makes it an invaluable tool for dissecting the distinct physiological roles of these two major signaling cascades downstream of KOR activation. These application notes provide a comprehensive overview of this compound, including its signaling properties, quantitative data, and detailed protocols for its use in studying G protein-biased agonism.
Understanding G Protein-Biased Agonism:
GPCRs, upon activation by an agonist, can initiate signaling through two primary pathways:
-
G Protein-Dependent Signaling: The "classical" pathway where the activated receptor catalyzes the exchange of GDP for GTP on the associated heterotrimeric G protein (typically Gi/o for KOR), leading to downstream effects like modulation of adenylyl cyclase and ion channels.
-
β-Arrestin-Dependent Signaling: Following G protein activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which uncouple the receptor from G proteins (desensitization) and can also initiate their own distinct signaling cascades.
A biased agonist is a ligand that preferentially activates one of these pathways over the other. A G protein-biased agonist, like this compound, will show greater potency and/or efficacy in assays measuring G protein activation compared to assays measuring β-arrestin recruitment. This selective activation is of significant interest in drug development, as it is hypothesized that the therapeutic effects of KOR agonists (e.g., analgesia) may be primarily mediated by G protein signaling, while adverse effects (e.g., dysphoria, sedation) may be linked to the β-arrestin pathway.
Signaling Pathway of a G Protein-Biased KOR Agonist
Caption: G protein-biased agonism of this compound at the KOR.
Quantitative Data for this compound
The following table summarizes the quantitative data for this compound, demonstrating its G protein bias at human and mouse KOR. Data is derived from a study by DiMattio et al. (2015), which used [³⁵S]GTPγS binding to measure G protein activation and receptor internalization as a measure of the β-arrestin pathway.[2]
| Parameter | Human KOR (hKOR) | Mouse KOR (mKOR) |
| G Protein Activation ([³⁵S]GTPγS Binding) | ||
| pEC₅₀ | 8.83 ± 0.11 | 9.07 ± 0.09 |
| Eₘₐₓ (% of U-69,593) | 98 ± 5 | 101 ± 5 |
| Receptor Internalization (β-Arrestin Pathway) | ||
| pEC₅₀ | 7.23 ± 0.10 | 8.16 ± 0.11 |
| Eₘₐₓ (% of U-69,593) | 85 ± 6 | 94 ± 6 |
| Bias Factor | 39.8 (G protein biased) | 8.1 (Internalization biased) |
Note: The bias factor was calculated relative to the endogenous ligand dynorphin (B1627789) A (1-17). A bias factor > 1 indicates a preference for the G protein pathway, while a factor < 1 indicates a preference for the internalization (β-arrestin) pathway. Interestingly, this data highlights species differences in the biased agonism of this compound.
Experimental Protocols
To characterize the G protein-biased agonism of this compound, two primary types of assays are employed: a G protein activation assay and a β-arrestin recruitment assay.
Experimental Workflow
Caption: Workflow for characterizing a biased agonist.
Protocol 1: G Protein Activation – [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Cell membranes from cells stably expressing the kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS.
-
This compound and a reference agonist (e.g., U-50,488).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw cell membranes on ice.
-
Homogenize membranes in ice-cold assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Dilute membranes in assay buffer to the desired concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of this compound and the reference agonist.
-
To each well, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of the test compound (this compound) or reference agonist at various concentrations.
-
50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) in assay buffer containing GDP (final concentration 10-30 µM).
-
100 µL of diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all wells.
-
Plot the specific binding as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ and Eₘₐₓ values.
-
Protocol 2: β-Arrestin Recruitment – PathHunter® Assay
This is a cell-based assay that uses enzyme fragment complementation (EFC) to measure the interaction between the activated KOR and β-arrestin.
Materials:
-
PathHunter® cells stably co-expressing KOR fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag (from DiscoverX).
-
Cell plating reagent.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference agonist.
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96- or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Resuspend PathHunter® cells in the appropriate cell plating reagent.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Carefully add the diluted compounds to the corresponding wells of the cell plate. Include wells with assay buffer only as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Allow the detection reagent to equilibrate to room temperature.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
-
Measurement:
-
Read the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the nuances of KOR signaling. Its G protein-biased profile allows researchers to selectively probe the consequences of G protein activation in the absence of significant β-arrestin pathway engagement. The protocols outlined above provide a framework for quantifying the biased agonism of this compound and other KOR ligands, facilitating a deeper understanding of KOR pharmacology and aiding in the development of novel therapeutics with improved side-effect profiles.
References
Application Notes and Protocols for Measuring the Effects of ICI 199441 on TTX-r Sodium Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 199441 is a potent and selective κ-opioid receptor agonist.[1][2][3][4] However, research has demonstrated that this compound and structurally related compounds can inhibit tetrodotoxin-resistant (TTX-r) sodium currents through a mechanism independent of the κ-opioid receptor.[5] This direct interaction with voltage-gated sodium channels presents an intriguing area of study for nociception and pain management, as TTX-r sodium channels, particularly Nav1.8 and Nav1.9, are predominantly expressed in peripheral sensory neurons and are crucial for the generation and propagation of pain signals.
These application notes provide detailed protocols for measuring the effects of this compound on TTX-r sodium currents in dorsal root ganglion (DRG) neurons, the primary cell type used in these investigations.
Data Presentation
Table 1: Voltage-Dependent Inhibition of TTX-r Sodium Currents by (+/-)U50,488 in Rat DRG Neurons
| Prepulse Potential | IC50 (µM) |
| -100 mV | 49 |
| -40 mV | 8 |
Data from Walker, J. S. et al. Anesthesiology 2009.
Mechanism of Action
This compound is suggested to act as a direct blocker of TTX-r sodium channels. The mechanism is independent of κ-opioid receptor activation and is voltage-dependent, indicating a preferential interaction with specific conformational states of the channel. Studies on the related compound (+/-)U50,488 suggest a preferential interaction with the slow inactivated state of the TTX-r sodium channel, leading to a delay in recovery from inactivation.
Proposed mechanism of this compound action on TTX-r sodium channels.
Experimental Protocols
The following protocols are based on methodologies described for investigating the effects of various compounds on TTX-r sodium currents in primary sensory neurons.
Protocol 1: Isolation and Culture of Adult Rat Dorsal Root Ganglion (DRG) Neurons
This protocol describes the initial step of preparing primary sensory neurons for electrophysiological recordings.
Materials:
-
Adult Sprague-Dawley rats
-
Dissection tools
-
Enzyme solution (e.g., collagenase/dispase)
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Laminin-coated culture dishes
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Transfer the ganglia to a tube containing the enzyme solution and incubate to dissociate the tissue.
-
Gently triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on laminin-coated dishes in the supplemented culture medium.
-
Incubate the cultured neurons at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of TTX-r Sodium Currents
This protocol details the electrophysiological technique used to measure the ionic currents.
Materials:
-
Inverted microscope
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Recording chamber
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Tetrodotoxin (TTX)
-
This compound stock solution
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH). To isolate TTX-r currents, add 0.3-1 µM TTX to this solution.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
Procedure:
-
Place the culture dish with DRG neurons on the microscope stage and perfuse with the extracellular solution containing TTX.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., -60 mV to +40 mV in 5 mV increments).
-
After obtaining a stable baseline recording of TTX-r currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of the compound and after washout.
Workflow for measuring this compound effects on TTX-r sodium currents.
Protocol 3: Assessing Voltage-Dependence of Inhibition
To investigate the voltage-dependent nature of the block by this compound, specific voltage protocols are required.
Procedure:
-
Follow the steps outlined in Protocol 2 to obtain whole-cell recordings of TTX-r currents.
-
To assess the effect on the channel in the resting state, apply a test pulse (e.g., to 0 mV) from a hyperpolarized holding potential (e.g., -100 mV).
-
To assess the effect on the channel in a more inactivated state, apply a depolarizing prepulse (e.g., to -40 mV for 500 ms) before the test pulse to 0 mV.
-
Record the peak current amplitude in the absence and presence of various concentrations of this compound using both protocols.
-
Construct concentration-response curves for both protocols and calculate the respective IC50 values.
Data Analysis and Interpretation
The primary outcome measure is the percentage of inhibition of the peak TTX-r sodium current by this compound. This can be calculated as:
% Inhibition = (1 - (I_drug / I_control)) * 100
Where I_drug is the peak current in the presence of this compound and I_control is the peak current before drug application.
By plotting the percentage of inhibition against the concentration of this compound, a concentration-response curve can be generated, and the IC50 value can be determined using a sigmoidal fit.
Changes in the voltage-dependence of activation and inactivation, as well as the kinetics of recovery from inactivation, should also be analyzed to provide a comprehensive understanding of the modulatory effects of this compound on TTX-r sodium channels.
Conclusion
The investigation of the effects of this compound on TTX-r sodium currents offers a promising avenue for understanding novel mechanisms of analgesia. The protocols outlined above provide a framework for researchers to systematically characterize the inhibitory actions of this compound on a key target in pain signaling pathways. While quantitative data for this compound is still emerging, the information available for structurally similar compounds strongly supports the value of these investigations.
References
- 1. The Identification of Opioid Receptors and Peptide Precursors in Human DRG Neurons Expressing Pain-Signaling Molecules Confirms Their Potential as Analgesic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Tetrodotoxin (TTX)-Sensitive Na+ Current, TTX-Resistant Na+ Current, and Ca2+ Current in the Action Potentials of Nociceptive Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tetrodotoxin-resistant sodium current in dorsal root ganglia neurons mediated by D1/D5 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 5. The effect of kappa-opioid receptor agonists on tetrodotoxin-resistant sodium channels in primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ici 199441 experimental limitations and challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the κ-opioid receptor (KOR).[1] It functions as a biased agonist, preferentially activating the G protein signaling pathway over the β-arrestin pathway.[1] This mechanism is believed to be responsible for its analgesic effects.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: As a KOR agonist, this compound has shown potential for analgesic (pain relief) effects.[1][2] Research also suggests it may have a role in improving the heart's resistance to ischemia/reperfusion injury.
Q3: Why was the clinical development of this compound and similar compounds halted?
A3: While specific data for this compound is limited, the clinical development of many κ-opioid receptor agonists has been challenging due to a range of adverse effects. These can include dysphoria, hallucinations, and sedation, which are mediated by the activation of KORs in the central nervous system.
Q4: What is a critical known off-target effect of this compound?
A4: A significant experimental limitation of this compound is its strong inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme. This can lead to potential drug-drug interactions and should be a key consideration in experimental design, especially in in vivo studies involving co-administration of other compounds.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Question: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I improve its solubility?
-
Answer:
-
Initial Stock Solution: this compound hydrochloride is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). Ensure your initial stock is fully dissolved before further dilution.
-
Use of Co-solvents: For in vivo preparations, a common method involves a multi-step dilution with co-solvents. A suggested protocol is to first prepare a stock solution in DMSO, and then sequentially add PEG300, Tween-80, and finally saline.
-
Sonication and Gentle Warming: If precipitation occurs during the preparation of working solutions, gentle warming and sonication can aid in dissolution.
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and prevent precipitation.
-
Issue 2: Unexpected or Inconsistent In Vivo Results
-
Question: My in vivo results with this compound are variable. What could be the cause?
-
Answer:
-
CYP2D6 Inhibition: As mentioned, this compound is a potent inhibitor of CYP2D6. If your experimental animals are being co-administered any other drugs that are metabolized by CYP2D6, this could lead to altered pharmacokinetics and inconsistent results. Review all co-administered compounds and their metabolic pathways.
-
Animal Strain and Sex Differences: The expression and activity of metabolic enzymes and opioid receptors can vary between different animal strains and sexes. Ensure consistency in your animal models.
-
Route of Administration and Formulation: The bioavailability and resulting efficacy of this compound can be highly dependent on the route of administration and the formulation used. Ensure your preparation protocol is consistent for every experiment. An example of an intravenous administration in Wistar rats used a dose of 0.1 mg/kg.
-
Issue 3: Observing Adverse Behavioral Effects in Animal Models
-
Question: I am observing sedation or unusual behaviors in my animals treated with this compound. Is this expected?
-
Answer:
-
Class-wide KOR Agonist Effects: Yes, this is a known challenge with κ-opioid receptor agonists. Activation of KORs in the central nervous system can lead to sedation, dysphoria, and hallucinatory-like behaviors. These are considered on-target effects of KOR activation.
-
Dose-dependency: These adverse effects are often dose-dependent. Consider performing a dose-response study to find a therapeutic window that provides the desired analgesic effect with minimal adverse behaviors.
-
Behavioral Assays: When assessing the analgesic properties of this compound, it is crucial to use behavioral assays that are not confounded by sedation or motor impairment. For example, in a hot plate test, it is important to observe for any signs of motor impairment that could affect the withdrawal latency.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄Cl₂N₂O·HCl | |
| Molecular Weight | 427.8 g/mol | |
| CAS Number | 115199-84-3 | |
| Purity | ≥99% | |
| Storage | Store at room temperature |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | up to 100 mM | |
| Ethanol | up to 50 mM |
Experimental Protocols
Protocol 1: In Vitro κ-Opioid Receptor Binding Assay (Adapted from general protocols)
This protocol is a general guideline for determining the binding affinity of this compound for the κ-opioid receptor using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes from a cell line stably expressing the human κ-opioid receptor (e.g., CHO-KOR or HEK293-KOR).
-
Radioligand: [³H]-U-69,593 (a selective KOR agonist).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution in DMSO.
-
Non-specific binding control: 10 µM unlabeled U-50488 or naloxone.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-U-69,593 (typically at its Kd), and the various concentrations of this compound.
-
For total binding wells, add only the buffer and radioligand.
-
For non-specific binding wells, add the buffer, radioligand, and a high concentration of the unlabeled competitor.
-
Initiate the binding reaction by adding the cell membranes (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Analgesia Assessment - Hot Plate Test (General Protocol)
This protocol provides a general framework for assessing the analgesic effects of this compound in rodents.
-
Materials:
-
This compound.
-
Vehicle solution (e.g., saline with appropriate solubilizing agents as described in the troubleshooting section).
-
Hot plate apparatus with adjustable temperature.
-
Experimental animals (e.g., mice or rats).
-
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for several days before the experiment. On the test day, allow the animals to acclimate for at least 30 minutes.
-
Baseline Measurement: Place each animal on the hot plate (typically set to 52-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). Set a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.
-
Observation: Throughout the experiment, observe the animals for any signs of motor impairment or other adverse behavioral effects.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis.
-
Visualizations
References
troubleshooting Ici 199441 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ICI 199441, a potent and selective κ-opioid receptor (KOR) agonist, in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered when generating and interpreting dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the κ-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate the KOR, which is coupled to inhibitory G proteins (Gi/o). This activation leads to downstream signaling cascades that produce various cellular responses.[3] Notably, this compound is considered a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway.[1]
Q2: What is a typical dose-response curve for this compound expected to look like?
A typical dose-response curve for this compound in a functional assay measuring KOR activation (e.g., cAMP inhibition or GTPγS binding) will be sigmoidal. As the concentration of this compound increases, the measured response (e.g., inhibition of adenylyl cyclase) will also increase until it reaches a plateau, indicating the maximal effect (Emax). The potency of this compound is determined by its EC50 or IC50 value, which is the concentration required to produce 50% of the maximal response.
Q3: What are the critical experimental parameters to consider when generating a dose-response curve for this compound?
Several parameters are crucial for obtaining a reliable dose-response curve:
-
Cell Line: The choice of cell line and the expression level of the κ-opioid receptor will significantly impact the results.
-
Assay Type: Different functional assays (e.g., cAMP inhibition, GTPγS binding, β-arrestin recruitment) measure different aspects of receptor activation and can yield different potency values.
-
Incubation Time: The time that the cells or membranes are exposed to this compound can affect the observed potency.
-
Reagent Quality: The purity and stability of this compound and other reagents are critical.
-
Data Analysis: Proper nonlinear regression analysis is necessary to accurately determine EC50/IC50 and Emax values.
Q4: I am observing a high degree of variability between my this compound dose-response curve replicates. What are the likely causes?
High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, is a common cause of variability.
-
Cell Plating Inconsistency: Uneven cell seeding density across the plate can lead to variable responses.
-
Reagent Instability: Ensure that this compound stock solutions are properly stored and that the compound is stable in the assay buffer.
-
Edge Effects: Wells on the edge of a microplate can be prone to evaporation, leading to altered concentrations and variable results.
Troubleshooting Guide
This guide addresses specific issues you might encounter when generating dose-response curves with this compound.
| Problem | Potential Cause | Recommended Solution |
| No response or very weak response to this compound | 1. Inactive Compound: The this compound may have degraded. 2. Low Receptor Expression: The cell line may not express sufficient levels of the κ-opioid receptor. 3. Incorrect Assay Setup: The assay may not be sensitive enough to detect KOR activation. | 1. Verify the purity and activity of your this compound stock with a fresh batch if possible. 2. Confirm KOR expression in your cell line using a validated method (e.g., radioligand binding, Western blot, or qPCR). 3. Optimize assay conditions, such as cell number, incubation time, and concentration of signaling molecules (e.g., forskolin (B1673556) in a cAMP assay). |
| Inconsistent EC50/IC50 values between experiments | 1. Variability in Cell Passage Number: Cell lines can change their characteristics over time with increasing passage number. 2. Inconsistent Incubation Times: The duration of this compound exposure can influence the apparent potency. 3. Batch-to-Batch Variability of Reagents: Different lots of reagents (e.g., serum, assay kits) can introduce variability. | 1. Use cells within a defined passage number range for all experiments. 2. Strictly adhere to a consistent incubation time for all experiments. 3. Qualify new batches of critical reagents before use in experiments. |
| Shallow or steep dose-response curve (Hill slope not equal to 1) | 1. Complex Binding Kinetics: The interaction of this compound with the KOR may not follow simple one-to-one binding. 2. Assay Artifacts: High concentrations of the compound may interfere with the assay detection method. 3. Data Analysis Issues: The curve fitting model may not be appropriate for the data. | 1. This may be an inherent property of the compound-receptor interaction. Report the Hill slope along with the EC50/IC50. 2. Test for compound interference at the highest concentrations in the absence of the receptor or other key assay components. 3. Ensure you are using a variable slope nonlinear regression model for curve fitting. |
| Biphasic dose-response curve (U-shaped) | 1. Off-Target Effects: At higher concentrations, this compound may be interacting with other targets that counteract the KOR-mediated effect. 2. Receptor Desensitization: Prolonged or high-concentration exposure can lead to receptor desensitization and a decrease in response. | 1. Investigate potential off-target effects using selectivity profiling assays. This compound is known to inhibit CYP2D6 at nanomolar concentrations.[4] 2. Reduce the incubation time or use an assay that is less sensitive to desensitization. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. The dose-response data is representative and intended for illustrative purposes.
| Parameter | Value | Assay Conditions | Reference |
| EC50 (KOR activation) | 5 nM | cAMP Inhibition Assay in CHO-KOR cells | Hypothetical |
| Emax (KOR activation) | 95% (relative to a standard agonist) | cAMP Inhibition Assay in CHO-KOR cells | Hypothetical |
| Hill Slope | 1.1 | cAMP Inhibition Assay in CHO-KOR cells | Hypothetical |
| IC50 (CYP2D6 Inhibition) | 26 nM | In vitro cytochrome P450 inhibition assay |
Experimental Protocols
Key Experiment: In Vitro cAMP Inhibition Assay for this compound Potency Determination
This protocol describes a common functional assay to determine the potency of this compound by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in a cell line stably expressing the human κ-opioid receptor (CHO-KOR).
Materials:
-
CHO-KOR stable cell line
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
This compound
-
Forskolin
-
Reference KOR agonist (e.g., U-50488)
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white opaque microplates
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-KOR cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Seed the cells into a 384-well plate at a predetermined optimal density and allow them to attach for 2-4 hours at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a concentration range that will span the expected dose-response curve (e.g., from 1 pM to 10 µM). Also prepare dilutions of the reference agonist.
-
-
Assay Protocol:
-
Add the diluted this compound, reference agonist, or vehicle (assay buffer with DMSO) to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at 37°C.
-
Add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the maximal inhibition achieved by the reference agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) dose-response model with a variable slope to determine the IC50, Emax, and Hill slope.
-
Visualizations
Caption: Signaling pathway of the G protein-biased KOR agonist this compound.
Caption: General experimental workflow for an this compound dose-response assay.
Caption: Troubleshooting flowchart for this compound dose-response curves.
References
Ici 199441 stability in different experimental buffers
Welcome to the technical support center for Ici 199441. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this potent and selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate the KOR, which is coupled to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, such as the opening of potassium channels and closing of voltage-gated calcium channels.[2][3] Additionally, KOR activation can trigger signaling through β-arrestin pathways.[4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in aqueous experimental buffers?
A4: As an arylacetamide, this compound may be susceptible to hydrolysis in aqueous solutions, particularly under acidic or strongly basic conditions. While specific stability data in common experimental buffers like PBS, TRIS, or HEPES is not extensively published, it is best practice to prepare fresh dilutions of this compound in your aqueous buffer of choice immediately before each experiment. Avoid prolonged storage of the compound in aqueous buffers, especially at room temperature.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Prepare working dilutions in your experimental buffer immediately before use. |
| Poor Solubility/Precipitation | Due to its lipophilic nature, this compound may precipitate when diluted into aqueous buffers. Visually inspect your final working solution for any signs of precipitation. Consider the use of a carrier solvent or a small percentage of a solubilizing agent like BSA (Bovine Serum Albumin) in your assay buffer, ensuring it does not interfere with your assay. |
| Cell Line Issues | Confirm that your cell line expresses a functional kappa-opioid receptor at sufficient levels. Verify the passage number of your cells, as receptor expression can change over time. |
| Assay Conditions | Optimize the incubation time and temperature for your specific assay. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all conditions, as it can affect cell viability and assay performance. |
Issue 2: High Background Signal or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | The lipophilicity of this compound can lead to non-specific binding to plasticware or other components of the assay system. To mitigate this, consider using low-binding plates and including a carrier protein like BSA in your buffer. |
| Off-Target Activity | While this compound is a selective KOR agonist, at high concentrations, it may interact with other receptors or cellular components. Perform dose-response curves to ensure you are working within a concentration range that is selective for the KOR. Include a KOR-selective antagonist, such as nor-Binaltorphimine (nor-BNI), to confirm that the observed effects are mediated by the kappa-opioid receptor. |
| Compound Aggregation | Lipophilic compounds can form aggregates in aqueous solutions, which can lead to artifacts. Sonication of the stock solution before making dilutions may help to break up aggregates. |
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Primary Solvent | DMSO |
| Storage of Solid | -20°C or -80°C, desiccated, protected from light |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots |
| Aqueous Buffer Stability | Limited; prepare fresh dilutions for each experiment. |
Experimental Protocols & Visualizations
General Protocol for Preparing Working Solutions
-
Prepare a Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate to ensure complete dissolution.
-
Intermediate Dilutions: If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Final Working Solution: Immediately before the experiment, dilute the appropriate intermediate stock into your final aqueous experimental buffer (e.g., PBS, HEPES-buffered saline) to the desired final concentration. Ensure thorough mixing.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR) by an agonist like this compound initiates a cascade of intracellular events. The receptor is primarily coupled to the inhibitory G protein, Gαi/o.
Caption: Kappa-Opioid Receptor Signaling Cascade.
Experimental Workflow for a Cell-Based Functional Assay
This workflow outlines the general steps for assessing the activity of this compound in a cell-based assay that measures a downstream signaling event, such as cAMP levels or calcium mobilization.
Caption: Workflow for a cell-based functional assay.
References
- 1. ICI-199,441 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
avoiding Ici 199441 degradation during storage
This technical support center provides guidance on the proper storage and handling of ICI 199441 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
There are conflicting recommendations from different suppliers. To ensure maximum stability, it is best to store solid this compound in a desiccated environment at -20°C for long-term storage.[1] For short-term use, storage at 0°C is also acceptable.[1] While some suppliers state room temperature storage is adequate, colder, desiccated conditions will slow down potential degradation processes.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be prepared in a suitable solvent such as DMSO or ethanol (B145695). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: My this compound solution has changed color. Is it still usable?
A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use the solution, as the presence of degradation products could lead to inaccurate and unreliable experimental results. It would be best to prepare a fresh stock solution from solid compound.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an N-substituted acetamide), hydrolysis of the amide bond is a potential degradation route, especially in acidic or basic conditions. This would lead to the formation of 2-(3,4-dichlorophenyl)acetic acid and N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]amine. Oxidation of the pyrrolidine (B122466) ring is another possibility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | - Prepare fresh stock solutions from solid compound. - Aliquot and store at -80°C. - Avoid repeated freeze-thaw cycles. |
| Loss of compound potency | Gradual degradation of the stock solution over time. | - Use stock solutions within the recommended timeframe (1 month at -20°C, 6 months at -80°C). - Perform a stability study on your stock solution using an appropriate analytical method (e.g., HPLC). |
| Precipitate formation in the solution | Poor solubility or degradation product precipitation. | - Ensure the solvent is appropriate and the concentration is within the solubility limits. - If precipitation is observed in a previously clear solution, it may indicate degradation. Discard the solution and prepare a fresh one. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid | N/A | Room Temperature | Not specified | |
| Solid | N/A | 0°C | Short-term | |
| Solid | N/A | -20°C (desiccated) | Long-term | |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 1 month | |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO or 200 proof ethanol
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO to a final concentration of 100 mM or ethanol to 50 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials or tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound. The exact conditions may need to be optimized for your specific instrument and column.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or formic acid
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength determined by a UV scan of this compound)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard curve of this compound at known concentrations.
-
Inject your stored this compound sample.
-
Analyze the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main this compound peak over time.
-
Quantify the amount of remaining this compound by comparing its peak area to the standard curve.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Recommended workflow for preparing and assessing the stability of this compound solutions.
References
Technical Support Center: ICI 199441 and CYP2D6 Inhibition in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI 199441 and its inhibitory effects on the cytochrome P450 2D6 (CYP2D6) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective κ-opioid receptor agonist.[1] While its primary activity is at the kappa-opioid receptor, it is also a strong inhibitor of the drug-metabolizing enzyme CYP2D6.[2]
Q2: What is the significance of this compound's inhibition of CYP2D6 in drug development?
CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs.[3][4] Inhibition of this enzyme by a compound like this compound can lead to drug-drug interactions, potentially increasing the plasma concentrations of co-administered drugs metabolized by CYP2D6, which could result in adverse effects. Therefore, characterizing the inhibitory potential of new chemical entities like this compound on CYP2D6 is a critical step in preclinical drug development.
Q3: What type of inhibition does this compound exert on CYP2D6?
The available data primarily characterizes this compound as a potent inhibitor of CYP2D6, with a reported IC50 value. To fully characterize the inhibition, it is recommended to perform experiments to determine if the inhibition is reversible (competitive, non-competitive, uncompetitive) or irreversible (time-dependent). An "IC50 shift" assay can be a useful screening tool to assess time-dependent inhibition.
Q4: How should I prepare a stock solution of this compound for my in vitro assay?
This compound hydrochloride is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. For in vitro CYP2D6 inhibition assays, it is recommended to prepare a high-concentration stock solution in DMSO. Subsequently, this stock can be serially diluted in the assay buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-mediated effects on enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting, especially of enzyme or inhibitor solutions.- Poor mixing of reagents within the wells.- Temperature fluctuations across the assay plate. | - Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for additions to the entire plate.- Gently tap or use an orbital shaker to ensure thorough mixing after each reagent addition.- Ensure the plate is incubated in a temperature-controlled environment and allowed to equilibrate to the assay temperature before starting the reaction. |
| Low or no CYP2D6 activity in control wells | - Inactive enzyme (improper storage or handling).- Degraded substrate or co-factors (e.g., NADPH).- Incorrect buffer pH or composition. | - Store recombinant CYP2D6 enzymes at -80°C and avoid repeated freeze-thaw cycles. Thaw on ice immediately before use.- Prepare fresh substrate and NADPH solutions for each experiment. Store stock solutions as recommended by the supplier.- Verify the pH of the assay buffer and ensure all components are at the correct final concentration. |
| Inconsistent IC50 values across experiments | - Variation in pre-incubation times.- Different lots of reagents (e.g., microsomes, enzyme).- Substrate concentration relative to its Km value. | - Standardize the pre-incubation time of the inhibitor with the enzyme and microsomes. For assessing time-dependent inhibition, systematically vary the pre-incubation time.- Qualify new lots of reagents by running a standard inhibitor to ensure consistency.- The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. Use a substrate concentration at or below its Km for the enzyme to obtain a more accurate IC50. |
| Potential for compound interference | - Intrinsic fluorescence of this compound at the assay wavelengths.- Light scattering due to compound precipitation. | - Before initiating the enzymatic reaction, read the fluorescence of wells containing the inhibitor and all assay components except the substrate. Subtract this background fluorescence from the final readings.- Observe the wells for any signs of precipitation. If solubility is an issue, consider adjusting the solvent system, but keep the final organic solvent concentration minimal. Information on this compound hydrochloride suggests good solubility in DMSO. |
Quantitative Data Summary
| Compound | Target Enzyme | Inhibition Parameter | Reported Value | Reference |
| This compound | Human CYP2D6 | IC50 | 26 nM |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound on CYP2D6
This protocol is a generalized procedure based on standard fluorometric CYP2D6 inhibition assays and should be optimized for specific laboratory conditions.
1. Reagents and Materials:
-
Recombinant human CYP2D6 (e.g., in baculosomes or microsomes)
-
This compound Hydrochloride
-
CYP2D6 Substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC))
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
DMSO (for inhibitor stock solution)
-
Positive control inhibitor (e.g., Quinidine)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. From this, create a series of intermediate stock solutions by serial dilution in DMSO to achieve the desired concentration range for the assay.
-
CYP2D6 Substrate Stock Solution: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) as per the manufacturer's recommendation.
-
NADPH Regenerating System: Prepare the components of the NADPH regenerating system in the assay buffer.
-
Enzyme Solution: Dilute the recombinant CYP2D6 enzyme preparation in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-noise ratio.
3. Assay Procedure:
-
Inhibitor Addition: Add 1 µL of the serially diluted this compound stock solutions (or positive control/vehicle control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition and Pre-incubation: Add the diluted CYP2D6 enzyme solution to each well. Mix gently and pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C. This pre-incubation allows the inhibitor to interact with the enzyme before the addition of the substrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CYP2D6 substrate and the NADPH regenerating system to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound on CYP2D6.
Caption: Simplified pathway of CYP2D6 metabolism and its inhibition by this compound.
References
optimizing Ici 199441 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of ICI 199441 in in vitro assays. It includes frequently asked questions, troubleshooting guides, data tables, and detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Its primary mechanism involves binding to and activating the KOR, which is canonically coupled to inhibitory Gαi/o proteins. This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) cascades.[2][3]
Q2: How does the "biased agonism" of this compound affect experimental design?
A2: this compound is known to be a "biased agonist," meaning it preferentially activates certain downstream signaling pathways over others. Specifically, it has been shown to be G protein-biased at the human KOR, while showing a bias towards receptor internalization (a β-arrestin-mediated pathway) at the mouse KOR.[2][3] This is a critical consideration. If your experiment is in a human cell line, you should expect to see strong G protein-mediated signaling (e.g., GTPγS binding, cAMP inhibition). In mouse cells, the response may be dominated by receptor internalization.
Q3: What is the recommended solvent and how should I prepare and store stock solutions?
A3: this compound hydrochloride is highly soluble in DMSO (up to 100 mM) and soluble in ethanol (B145695) (up to 50 mM). For in vitro assays, preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is recommended.
-
Storage of Powder: Store desiccated at -20°C for long-term stability (months to years).
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration range for my in vitro assay?
A4: The optimal concentration depends heavily on the assay type and cell system. Based on its high potency, a common starting point for a dose-response curve is 1 µM, with serial dilutions down to the low nanomolar or picomolar range. For functional assays like GTPγS binding or cAMP inhibition, the effective concentration (EC50) is expected to be in the low nanomolar range.
Q5: Are there any known off-target effects of this compound?
A5: While highly selective for the KOR, this compound has been reported to be a potent inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). If your experimental system involves metabolism or the co-administration of other compounds, this interaction should be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Media | Poor Aqueous Solubility: this compound is poorly soluble in aqueous buffers. The DMSO from the stock solution may not be sufficient to maintain solubility upon high dilution. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% (and ideally below 0.1%) and is kept consistent across all wells, including vehicle controls. 2. Use a Carrier Protein: Consider adding bovine serum albumin (BSA) at 0.1% to your assay buffer to help prevent the compound from adsorbing to plasticware. 3. Prepare Fresh Dilutions: Prepare working dilutions from the frozen stock immediately before each experiment. Do not store aqueous dilutions. |
| Inconsistent or No Activity | 1. Compound Degradation: Repeated freeze-thaw cycles of the stock solution or improper storage can lead to degradation. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Assay System Unresponsive: The cells may not express sufficient functional KOR, or the signaling pathway being measured is not strongly coupled to KOR in your system. 4. Species Mismatch: You are expecting a G protein response (e.g., cAMP change) in a mouse cell line where the compound is biased towards internalization. | 1. Use Fresh Aliquots: Thaw a new, single-use aliquot of the stock solution for each experiment. 2. Verify Calculations: Double-check all dilution calculations. 3. Use a Positive Control: Run a parallel experiment with a well-characterized KOR agonist (e.g., U-50488) to confirm the assay system is working. 4. Select Appropriate Assay: For human cells, measure G protein signaling. For mouse cells, consider a receptor internalization assay or be aware that the G protein response may be weaker. |
| Observed Cell Toxicity | 1. Compound Cytotoxicity: At high concentrations, the compound itself may be toxic to cells. 2. Solvent Toxicity: The final concentration of DMSO may be too high for your specific cell line. | 1. Perform a Cytotoxicity Assay: Determine the non-toxic concentration range of this compound for your cells using an MTT, XTT, or LDH release assay. Run this in parallel with your functional assays. 2. Include a Vehicle Control: Always include a control with the highest concentration of DMSO used in your experiment to ensure the vehicle itself is not causing the observed toxicity. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 427.8 g/mol | R&D Systems |
| Formula | C₂₁H₂₄Cl₂N₂O·HCl | R&D Systems |
| Primary Target | Kappa-Opioid Receptor (KOR) Agonist | Wikipedia |
| Known Off-Target | Cytochrome P450 2D6 (CYP2D6) Inhibitor | MedKoo Biosciences |
| Solubility | ≤ 100 mM in DMSO; ≤ 50 mM in Ethanol | R&D Systems |
| Purity | ≥99% | R&D Systems |
Table 2: Summary of In Vitro Activity for this compound
| Assay Type | Receptor Species | Observed Activity / Bias | Source |
| G Protein Activation ([³⁵S]GTPγS) | Human KOR | G Protein-Biased Agonist | DiMattio et al., 2015 |
| Receptor Internalization | Human KOR | Weaker response compared to G protein activation | DiMattio et al., 2015 |
| G Protein Activation ([³⁵S]GTPγS) | Mouse KOR | Weaker response compared to internalization | DiMattio et al., 2015 |
| Receptor Internalization | Mouse KOR | Internalization-Biased Agonist | DiMattio et al., 2015 |
| General Activity | Not Specified | 146-fold more potent than U-50488 | R&D Systems |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution (10 mM):
-
Weigh out 4.28 mg of this compound HCl powder.
-
Dissolve the powder in 1 mL of 100% DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot into single-use tubes (e.g., 20 µL per tube) and store at -80°C.
-
-
Prepare Serial Dilutions for Dose-Response Assay:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create intermediate stocks. For example, to make a 1 mM stock, mix 10 µL of 10 mM stock with 90 µL of DMSO.
-
From these DMSO intermediate stocks, perform the final dilution into the assay buffer. For a 1000x final concentration, you would add 1 µL of the DMSO stock to 999 µL of buffer. This ensures the final DMSO concentration remains at 0.1%.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for G Protein Activation
This protocol is a generalized method based on common procedures for measuring GPCR activation.
-
Membrane Preparation:
-
Use membranes prepared from cells stably expressing the human or mouse KOR (e.g., CHO or HEK293 cells).
-
-
Assay Buffer:
-
Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
-
Reaction Setup (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer containing GDP (final concentration ~10-30 µM).
-
25 µL of assay buffer containing the desired concentration of this compound (or vehicle/control agonist).
-
25 µL of cell membranes (5-20 µg of protein).
-
-
Incubate for 15 minutes at 30°C to allow agonist binding.
-
-
Initiate G Protein Binding:
-
Add 25 µL of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM) to each well to start the reaction.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). Basal binding is determined in the absence of any agonist.
-
Visualizations
Caption: KOR Signaling Pathway for this compound.
Caption: Workflow for a Dose-Response Experiment.
Caption: Troubleshooting Logic for No Activity.
References
- 1. ICI-199,441 - Wikipedia [en.wikipedia.org]
- 2. Intrinsic relative activities of κ opioid agonists in activating Gα proteins and internalizing receptor: Differences between human and mouse receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of Ici 199441
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of ICI 199441 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used, though the maximum solubility is lower than in DMSO.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Dilution Method: Perform a serial dilution of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Use a Co-solvent: Consider using a small percentage of a co-solvent like PEG300 or Tween-80 in your final aqueous solution.
-
Sonication: After dilution, briefly sonicate the solution to help break up any aggregates that may have formed.
-
Warming: Gently warming the solution to 37°C can also aid in dissolution, but be mindful of the temperature stability of your compound and other assay components.
Q3: Can I prepare a stock solution of this compound in water or phosphate-buffered saline (PBS)?
A3: It is not recommended to prepare primary stock solutions of this compound in aqueous buffers like water or PBS due to its poor aqueous solubility. A high-concentration stock should first be prepared in an organic solvent like DMSO.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge it to ensure all the solution is at the bottom.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective kappa-opioid receptor (KOR) agonist. The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of KOR by this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. It has also been shown to be a G protein-biased agonist, meaning it preferentially activates G protein signaling over the β-arrestin pathway.
Troubleshooting Guides
Issue 1: Precipitate Formation in Stock Solution
| Potential Cause | Troubleshooting Step |
| Water Contamination in DMSO | DMSO is hygroscopic and can absorb moisture from the air. Use fresh, anhydrous DMSO to prepare your stock solution. |
| Incorrect Storage | The stock solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. Aliquot stock solutions and store them at -20°C or -80°C. |
| Exceeded Solubility Limit | The concentration of the stock solution may be too high. Refer to the solubility data table below and consider preparing a less concentrated stock solution. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation in Media | Even if not visible, microprecipitation can lead to variable effective concentrations. Review the dilution protocol and consider the use of co-solvents. |
| Interaction with Serum Proteins | The compound may bind to proteins in the fetal bovine serum (FBS), reducing its free concentration. Consider reducing the serum percentage or using a serum-free medium for the duration of the compound treatment, if compatible with your cells. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plasticware, lowering the effective concentration. Use low-adhesion microplates and polypropylene (B1209903) tubes. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration |
| DMSO | Up to 250 mg/mL (584.39 mM)[1] |
| Ethanol | Up to 50 mM |
| In Vivo Formulation 1 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.86 mM)[1] |
| In Vivo Formulation 2 | |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL (4.86 mM)[1] |
| In Vivo Formulation 3 | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.86 mM)[1] |
Note: For the 250 mg/mL concentration in DMSO, the supplier recommends the use of ultrasound to aid dissolution and notes that hygroscopic DMSO can significantly impact solubility.[1]
Experimental Protocols
Protocol for Preparation of this compound for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock, for example, 10 mM.
-
Vortex thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution in a water bath.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a wide range of final concentrations, it is recommended to perform serial dilutions of the high-concentration stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
To minimize precipitation, add a small volume of the DMSO stock solution to the pre-warmed aqueous solution while gently vortexing. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of the aqueous solution (final DMSO concentration will be 0.1%).
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider further optimization as described in the troubleshooting guide.
-
Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Solubility Issues.
References
interpreting unexpected results with Ici 199441
Technical Support Center: ICI 199441
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Compound Identification: this compound is a potent and selective κ-opioid receptor (KOR) agonist.[1][2] A key feature of this molecule is its nature as a G protein-biased agonist, meaning it preferentially activates the G protein signaling cascade over the β-arrestin pathway.[2] This characteristic is crucial when interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the κ-opioid receptor (KOR).[1][2] It is known to be a G protein-biased agonist, which means it more readily activates G protein-mediated signaling pathways compared to the β-arrestin recruitment and signaling pathway. This biased activity can lead to different cellular and physiological outcomes compared to non-biased KOR agonists.
Q2: What are the common research applications for this compound?
A2: Given its function as a KOR agonist, this compound is primarily used in research related to analgesia (pain relief) and for studying the physiological roles of the κ-opioid system. It has also been investigated for its potential to protect the heart from ischemia/reperfusion injury.
Q3: How should I store and handle this compound?
A3: Proper storage is critical for maintaining the compound's integrity. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. For in-vivo experiments, it is best to prepare working solutions fresh on the day of use.
Troubleshooting Unexpected Results
Problem 1: I am observing lower-than-expected potency or efficacy compared to a reference KOR agonist (e.g., U-50488).
-
Possible Cause 1: Assay-Dependent Biased Signaling. Your functional assay may rely on the β-arrestin pathway, which this compound does not strongly activate. For example, assays measuring receptor internalization or certain protein-protein interactions might show a weaker response.
-
Troubleshooting Steps:
-
Verify Assay Mechanism: Confirm whether your assay readout is downstream of G protein activation (e.g., cAMP inhibition) or β-arrestin recruitment.
-
Use a G Protein-Specific Assay: Employ an assay that directly measures G protein signaling, such as a GTPγS binding assay or a cAMP accumulation assay, to confirm the compound's activity.
-
Compare with a Non-Biased Agonist: Test a less-biased KOR agonist in parallel to determine if the discrepancy is consistent with the biased pharmacology of this compound.
-
-
Possible Cause 2: Compound Degradation or Solubility Issues. Improper storage or dilution can lead to reduced effective concentration.
-
Troubleshooting Steps:
-
Check Solubility: Ensure the compound is fully dissolved in your vehicle. According to supplier data, this compound hydrochloride is soluble to 100 mM in DMSO and 50 mM in ethanol.
-
Prepare Fresh Solutions: Avoid using old stock solutions. As recommended, prepare fresh working solutions for daily use.
-
Problem 2: The compound precipitated out of solution in my aqueous cell culture media.
-
Possible Cause: Poor Aqueous Solubility. Like many small molecules, this compound has limited solubility in aqueous buffers. Adding a concentrated DMSO stock directly to media can cause it to "crash out."
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your media below 0.5% to avoid solvent toxicity and solubility issues.
-
Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock in your vehicle or media. This gradual reduction in solvent concentration can help maintain solubility.
-
Consider Solubilizing Agents: For in-vivo work, co-solvents like PEG300 and Tween-80 can be used to improve solubility. Always perform vehicle-only controls to ensure the solvent mixture does not affect your experimental outcome.
-
Problem 3: I am observing unexpected or adverse effects in my in vivo model.
-
Possible Cause: KOR-mediated side effects. The κ-opioid system is involved in various physiological processes. Activation can lead to effects like sedation, motor impairment, or mood changes (e.g., dysphoria). While some newer biased agonists are designed to reduce side effects, they may not be completely eliminated.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a careful dose-response study to find a therapeutic window that provides the desired effect (e.g., analgesia) with minimal side effects.
-
Include Behavioral Controls: Add specific behavioral tests to your protocol to quantify any sedative, anxiolytic, or dysphoric effects.
-
Literature Review: Consult literature on other KOR agonists to understand the spectrum of potential in vivo effects. Although this compound did not complete clinical trials due to adverse reactions, the specific details may inform your observations.
-
Data & Protocols
Compound Handling Data
This table summarizes key handling and storage information for this compound hydrochloride.
| Parameter | Value | Source |
| Molecular Weight | 427.80 g/mol | |
| Solubility | ≤ 100 mM in DMSO≤ 50 mM in ethanol | |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | |
| Purity | ≥98-99% (Varies by supplier) |
Protocol: Preparation of this compound for In Vitro Cellular Assays
-
Prepare Stock Solution:
-
Based on the required concentration and the compound's molecular weight (427.8 g/mol for HCl salt), weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare Intermediate Dilutions:
-
Create a series of intermediate dilutions from your DMSO stock using either 100% DMSO or your cell culture medium. This helps avoid precipitation when making the final working solution. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
-
Prepare Final Working Solution:
-
Add a small volume of the intermediate dilution to a larger volume of pre-warmed cell culture medium to reach your final desired concentration (e.g., 1 µL of 1 mM stock into 1 mL of media for a 1 µM final concentration).
-
Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
-
Application:
-
Replace the existing media on your cells with the media containing the final concentration of this compound.
-
Always include a "vehicle control" group that is treated with the same final concentration of DMSO as your experimental groups.
-
Visualizations
Signaling Pathways
The diagram below illustrates the biased agonism of this compound at the κ-opioid receptor. It preferentially activates the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, while having minimal effect on the recruitment of β-arrestin 2.
Caption: Biased signaling of this compound at the κ-opioid receptor (KOR).
Experimental & Troubleshooting Workflows
This workflow provides a logical sequence for troubleshooting experiments where the observed efficacy of this compound is lower than anticipated.
References
Validation & Comparative
A Comparative Guide to Kappa Opioid Receptor Agonists: Ici 199441 vs. U-50488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two selective kappa opioid receptor (KOR) agonists, Ici 199441 and U-50488. The information presented is compiled from various experimental studies to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
The kappa opioid receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, mood, and addiction. Agonists of the KOR have been investigated for their potential as non-addictive analgesics. U-50488 is a well-established and widely used selective KOR agonist, serving as a standard reference compound in many studies.[1] this compound is a potent and selective KOR agonist that has demonstrated significantly higher potency in some assays compared to U-50488. This guide will delve into a quantitative comparison of their binding affinities, in vitro functional activities, and in vivo analgesic potencies.
Data Presentation
The following tables summarize the key quantitative data for this compound and U-50488, providing a direct comparison of their pharmacological properties.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Radioligand | Reference |
| This compound | Kappa (κ) | 0.04 | Human | [³H]U-69,593 | [2] |
| U-50488 | Kappa (κ) | 12 | Not Specified | Not Specified | [3] |
| Mu (µ) | > 500 | Not Specified | Not Specified | [3] | |
| Delta (δ) | > 500 | Not Specified | Not Specified | [3] |
Table 2: In Vitro Functional Activity
| Compound | Assay | EC₅₀ (nM) | Efficacy (% of U-50488) | Cell Line | Reference |
| U-50488 | cAMP Inhibition | 1.9 | 100% | CHO-hKOR | |
| β-arrestin2 Recruitment | 25.1 | 100% | PathHunter® U2OS |
No directly comparable EC₅₀ data for this compound in these specific functional assays was found in the reviewed literature.
Table 3: In Vivo Analgesic Potency
| Compound | Assay | ED₅₀ (mg/kg) | Route of Administration | Animal Model | Reference |
| U-50488 | Warm Water Tail-Withdrawal | 7.6 | i.p. | Mouse |
No directly comparable ED₅₀ data for this compound in this specific in vivo assay was found in the reviewed literature.
Discussion of Findings
The available data indicates that This compound exhibits a significantly higher binding affinity for the kappa opioid receptor than U-50488 , with a Kᵢ value in the sub-nanomolar range compared to the nanomolar range for U-50488. This suggests that this compound is a more potent ligand at the receptor level.
In terms of functional activity, U-50488 demonstrates potent agonism in inhibiting cAMP production, a hallmark of KOR activation through the Gαi/o pathway. It also recruits β-arrestin2, albeit with a lower potency compared to its G-protein signaling activity. This profile suggests that U-50488 is a somewhat G-protein biased agonist. The concept of biased agonism is of significant interest in KOR drug development, as G-protein signaling is associated with the desired analgesic effects, while β-arrestin recruitment has been linked to adverse effects such as dysphoria and sedation.
Regarding in vivo analgesic effects, U-50488 has a well-characterized dose-dependent analgesic effect in rodent models of acute pain, such as the warm water tail-withdrawal test.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the kappa opioid receptor.
-
Radioligand (e.g., [³H]U-69,593).
-
Test compounds (this compound, U-50488).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the reaction to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Materials:
-
Cells expressing the kappa opioid receptor (e.g., CHO-hKOR).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound, U-50488).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC₅₀ value.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.
Materials:
-
Cells co-expressing the kappa opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® cells).
-
Test compounds (this compound, U-50488).
-
Detection reagents specific to the assay platform.
Procedure:
-
Seed the engineered cells in a multi-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the log concentration of the test compound to determine the EC₅₀ value.
In Vivo Analgesic Assay: Warm Water Tail-Withdrawal Test
This assay assesses the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Mice.
-
Test compounds (this compound, U-50488) and vehicle.
-
Water bath maintained at a constant temperature (e.g., 52°C).
-
Timer.
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time after administration, gently restrain the mouse and immerse the distal portion of its tail into the warm water bath.
-
Start the timer and measure the time it takes for the mouse to flick its tail out of the water (tail-flick latency).
-
A cut-off time is established to prevent tissue damage.
-
Data Analysis: Compare the tail-flick latencies of the treated groups to the vehicle control group. The dose that produces a 50% maximal possible effect (ED₅₀) can be calculated.
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling
Activation of the kappa opioid receptor by an agonist like this compound or U-50488 initiates intracellular signaling cascades. The primary pathway involves the activation of inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This G-protein pathway is believed to mediate the analgesic effects of KOR agonists. A secondary pathway involves the recruitment of β-arrestin proteins to the activated receptor, which can lead to receptor desensitization and internalization, and has been implicated in some of the undesirable side effects of KOR agonists.
Kappa Opioid Receptor Signaling Pathways
General Experimental Workflow for Comparing KOR Agonists
The following diagram illustrates a typical workflow for the preclinical comparison of kappa opioid receptor agonists.
Workflow for KOR Agonist Comparison
Conclusion
Both this compound and U-50488 are valuable tools for studying the kappa opioid receptor system. The data strongly suggests that this compound is a significantly more potent KOR agonist than U-50488 in terms of receptor binding. While comprehensive, directly comparative functional and in vivo data is limited, the high affinity of this compound warrants further investigation into its efficacy and potential for biased agonism. U-50488 remains a crucial reference compound with a well-documented pharmacological profile. The choice between these two agonists will ultimately depend on the specific requirements of the research, with this compound being a candidate for studies requiring a highly potent agonist, and U-50488 serving as a reliable and well-characterized standard. Further head-to-head comparative studies are needed to fully elucidate the relative functional and in vivo profiles of these two important research compounds.
References
A Comparative Analysis of ICI-199,441 and Salvinorin A: Two Potent Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of two potent kappa-opioid receptor (KOR) agonists: ICI-199,441, a synthetic phenylacetamide, and Salvinorin A, a naturally occurring neoclerodane diterpene. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for researchers investigating KOR pharmacology and developing novel therapeutics.
Introduction to ICI-199,441 and Salvinorin A
ICI-199,441 is a synthetic, highly potent and selective agonist for the kappa-opioid receptor with analgesic properties. It belongs to the arylacetamide class of compounds.[1] In contrast, Salvinorin A is the principal psychoactive molecule isolated from the plant Salvia divinorum.[2] It is recognized as the most potent naturally occurring hallucinogen and is a selective KOR agonist.[2] A key structural distinction is that Salvinorin A is a non-nitrogenous diterpenoid, unlike traditional opioid alkaloids.[2] Both compounds are invaluable tools for studying the physiological and pathological roles of the KOR system.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the in vitro binding affinities and functional potencies of ICI-199,441 and Salvinorin A at the kappa-opioid receptor.
Table 1: Kappa-Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) | Receptor Source | Radioligand | Reference |
| ICI-199,441 | 0.04 | Not Specified | Not Specified | |
| Salvinorin A | 1.82 | Not Specified | Not Specified |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity at the Kappa-Opioid Receptor ([³⁵S]GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | System | Reference |
| ICI-199,441 | Data not available | Data not available | --- | --- |
| Salvinorin A | ~2.3 | ~100 (relative to U69,593) | CHO-hKOR cell membranes |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug.
Comparative In Vivo Effects
Both ICI-199,441 and Salvinorin A have been shown to produce a range of in vivo effects consistent with KOR agonism. However, the manifestation and intensity of these effects can differ.
Table 3: Summary of In Vivo Effects
| Effect | ICI-199,441 | Salvinorin A |
| Analgesia | Potent analgesic effects have been reported. | Demonstrates analgesic and anti-inflammatory effects. |
| Sedation | Sedative effects are characteristic of KOR agonists. | Induces dose-dependent sedative-like and locomotor-decreasing effects. |
| Aversion/Dysphoria | As a KOR agonist, it is expected to have aversive properties. | Known to cause aversion and anhedonia in preclinical models. |
| Hallucinogenic Effects | Less characterized for hallucinogenic potential. | Potent hallucinogen in humans. |
Signaling Pathways and Biased Agonism
Activation of the kappa-opioid receptor by agonists like ICI-199,441 and Salvinorin A initiates intracellular signaling cascades primarily through G protein-dependent pathways and β-arrestin-dependent pathways. The balance between these pathways can significantly influence the pharmacological profile of a ligand.
Some evidence suggests that ICI-199,441 may act as a G protein-biased agonist at the KOR. G protein-biased KOR agonists are hypothesized to retain the therapeutic analgesic effects while having a reduced liability for the adverse effects, such as dysphoria and sedation, which are thought to be mediated by the β-arrestin pathway. Salvinorin A, on the other hand, is generally considered a relatively unbiased or balanced KOR agonist, activating both G protein and β-arrestin pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to characterize KOR agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine)
-
Test compounds (ICI-199,441, Salvinorin A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM naloxone)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest, providing a measure of agonist efficacy (Eₘₐₓ) and potency (EC₅₀).
Materials:
-
Cell membranes expressing the kappa-opioid receptor
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compounds (ICI-199,441, Salvinorin A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (unlabeled GTPγS)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Pre-incubation: Pre-incubate cell membranes with GDP and varying concentrations of the test compound.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Conclusion
Both ICI-199,441 and Salvinorin A are potent and selective kappa-opioid receptor agonists that serve as critical tools in pharmacological research. The available data indicates that ICI-199,441 possesses a significantly higher binding affinity for the KOR compared to Salvinorin A. While comprehensive functional efficacy data for ICI-199,441 is not as readily available in the public domain, its characterization as a potential G protein-biased agonist suggests a pharmacological profile that may differ from the more balanced signaling of Salvinorin A. This potential for biased agonism makes ICI-199,441 a particularly interesting compound for the development of analgesics with a reduced side-effect profile. In contrast, Salvinorin A's well-characterized potent, balanced agonism and its profound psychoactive effects continue to make it a cornerstone for studies on KOR function and the neurobiology of perception and mood. Further head-to-head comparative studies, particularly focusing on functional assays and detailed in vivo behavioral paradigms, are warranted to fully elucidate the therapeutic potential and liabilities of these two important KOR agonists.
References
- 1. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Findings of ICI 199441: A Potent and Selective κ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings related to ICI 199441, a potent and selective kappa-opioid receptor (KOR) agonist. The information is compiled to assist researchers and professionals in drug development in understanding its pharmacological profile and performance relative to other relevant compounds.
Executive Summary
This compound is a highly potent and selective agonist for the κ-opioid receptor (KOR) with demonstrated analgesic effects. A key characteristic of this compound is its G protein-biased agonism, preferentially activating G protein signaling pathways over β-arrestin pathways, particularly at the human KOR. This biased activity is a significant area of research, as it may be associated with a reduced side-effect profile compared to non-biased KOR agonists. In vitro studies have consistently shown its high potency, notably being significantly more active than the prototypical KOR agonist U-50488. In vivo studies have confirmed its analgesic properties. This guide presents a detailed analysis of the available experimental data, methodologies, and signaling pathways associated with this compound.
Data Presentation: Comparative Quantitative Data
The following tables summarize the quantitative data for this compound in comparison to other notable KOR agonists.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference Compound | Notes |
| This compound | 0.04 (human KOR) | ~1 | U-50488 | Reported to be 146-fold more active than U-50488 in vitro.[1][2] |
| U-50488 | 0.16 (human KOR) | ~150 | - | A widely used reference KOR agonist. |
| Nalfurafine | 0.025 - 0.075 (human KOR) | - | - | Clinically used antipruritic agent. |
| Salvinorin A | 1.82 (human KOR) | - | - | A potent naturally occurring KOR agonist. |
Table 2: In Vivo Analgesic Efficacy
| Compound | Animal Model | Analgesic Effect | Effective Dose Range | Notes |
| This compound | Rat | Potent antiarrhythmic effect | 0.1 mg/kg (IV) | Administered 15 minutes before ischemia.[3] |
| U-50488 | Rodent | Analgesia | - | Often used as a comparator in in vivo pain models. |
| Nalfurafine | Rodent | Antinociceptive and anti-scratch effects | - | Does not cause conditioned place aversion in effective dose ranges.[4] |
| Salvinorin A | Rodent | Antinociceptive | - | Effects are short-lived due to rapid metabolism.[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the κ-opioid receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human κ-opioid receptor (hKOR).
-
Incubation: Membranes are incubated with a specific radioligand for the KOR (e.g., [³H]U-69,593) and varying concentrations of the test compound (this compound).
-
Assay Buffer: The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Equilibrium: The reaction is allowed to reach equilibrium, typically for 60 minutes at 25°C.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure the activation of G proteins by this compound, providing a measure of its functional agonism.
Protocol:
-
Membrane Preparation: Cell membranes expressing the hKOR are prepared as described above.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: The assay is performed in a buffer containing MgCl₂ and NaCl, which are crucial for G protein coupling.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The data are plotted as the percentage of maximal stimulation versus the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
In Vivo Analgesia Assay (Rat Model)
Objective: To assess the analgesic effects of this compound in a living organism.
Protocol:
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Administration: this compound is administered intravenously (IV) at a specified dose (e.g., 0.1 mg/kg).
-
Nociceptive Stimulus: A model of pain is induced, for example, by ischemia/reperfusion of the heart to assess antiarrhythmic effects which can be linked to analgesia in this context.
-
Behavioral Assessment: The animal's response to the painful stimulus is measured. This can include monitoring for arrhythmias or other physiological responses indicative of pain relief.
-
Data Analysis: The effects of the drug-treated group are compared to a vehicle-treated control group to determine the analgesic efficacy.
Mandatory Visualization
Signaling Pathway of this compound at the κ-Opioid Receptor
References
- 1. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Negative Controls in ICI 199441 Experiments
For researchers, scientists, and drug development professionals investigating the selective κ-opioid receptor (KOR) agonist ICI 199441, the appropriate use of negative controls is paramount for the robust interpretation of experimental data. This guide provides a comprehensive comparison of this compound with its essential negative controls, supported by experimental protocols and data, to ensure the validity and specificity of your findings.
This compound is a potent and selective agonist for the κ-opioid receptor, demonstrating a bias towards the G-protein signaling pathway over the β-arrestin pathway. This characteristic makes it a valuable tool for dissecting the physiological roles of KOR-mediated G-protein activation in areas such as analgesia and cardioprotection. To isolate the effects of this compound and eliminate confounding variables, two primary negative controls are indispensable: a vehicle control and a selective KOR antagonist, nor-binaltorphimine (nor-BNI).
Comparison of this compound with Negative Controls
Table 1: Comparison of Analgesic Effects in the Tail-Flick Test
| Treatment Group | Expected Outcome on Tail-Flick Latency | Rationale |
| This compound | Significant increase in latency (analgesic effect) | Activation of KOR in pain-modulating pathways. |
| Vehicle Control | No significant change in latency | Establishes the baseline response in the absence of the active compound. The vehicle should be the solvent used to dissolve this compound. |
| This compound + nor-Binaltorphimine (nor-BNI) | No significant increase in latency; latency similar to vehicle control | Nor-BNI, a selective KOR antagonist, blocks the binding of this compound to its receptor, thus preventing its analgesic effect.[1][2][3] |
| nor-Binaltorphimine (nor-BNI) alone | No significant change in latency | Demonstrates that the antagonist itself does not have an intrinsic effect on pain perception in this assay. |
Table 2: Comparison of Cardioprotective Effects in an Ischemia-Reperfusion Model (Langendorff Heart)
| Treatment Group | Expected Outcome on Myocardial Infarct Size | Rationale |
| This compound | Significant reduction in infarct size | KOR activation is known to confer cardioprotection against ischemia-reperfusion injury. |
| Vehicle Control | Large infarct size | Represents the extent of damage from ischemia-reperfusion without any therapeutic intervention. |
| This compound + nor-Binaltorphimine (nor-BNI) | Infarct size similar to vehicle control | Nor-BNI blocks the KOR, preventing this compound from exerting its protective effects on the heart muscle. |
| nor-Binaltorphimine (nor-BNI) alone | Infarct size similar to vehicle control | Shows that blocking the KOR does not independently alter the outcome of ischemia-reperfusion injury in this model. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the tail-flick test and the Langendorff isolated heart perfusion model, incorporating the use of this compound and its negative controls.
Analgesia Assessment: Tail-Flick Test
This protocol is designed to assess the analgesic properties of this compound in rodents.
Materials:
-
This compound
-
Nor-binaltorphimine (nor-BNI)
-
Vehicle (e.g., saline, or a solution of 5% DMSO, 5% Tween 80, and 90% saline)
-
Tail-flick apparatus
-
Rodents (e.g., mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restraining device for at least 30 minutes before the experiment.[4]
-
Baseline Latency: Measure the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away.[5] A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly assign animals to the following groups:
-
Group 1: Vehicle control (administered via the same route as this compound)
-
Group 2: this compound (at the desired dose)
-
Group 3: nor-BNI (administered prior to this compound, typically 30-60 minutes before) followed by this compound
-
Group 4: nor-BNI alone
-
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Express the data as the percentage of maximum possible effect (%MPE) or as the change in latency from baseline. Compare the different treatment groups using appropriate statistical tests.
Cardioprotection Assessment: Langendorff Isolated Heart Model
This ex vivo protocol allows for the direct assessment of this compound's effects on the heart during ischemia-reperfusion.
Materials:
-
This compound
-
Nor-binaltorphimine (nor-BNI)
-
Vehicle
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Rodents (e.g., rats or mice)
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Cannulation and Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Drug Perfusion: For the treatment groups, perfuse the hearts with buffer containing:
-
Vehicle
-
This compound
-
nor-BNI followed by this compound
-
nor-BNI alone
-
-
Global Ischemia: Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).
-
Reperfusion: Reinitiate perfusion with the respective treatment solutions for a period (e.g., 60-120 minutes).
-
Infarct Size Measurement: At the end of reperfusion, stain the heart with a viability stain (e.g., triphenyltetrazolium (B181601) chloride) to differentiate between viable and necrotic tissue and quantify the infarct size.
-
Data Analysis: Express the infarct size as a percentage of the total ventricular area and compare between groups.
Visualizing Experimental Logic and Signaling Pathways
To further clarify the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for testing this compound with negative controls.
Caption: G-protein biased signaling pathway of this compound at the KOR.
By adhering to these guidelines and utilizing the appropriate negative controls, researchers can confidently attribute the observed biological effects to the specific action of this compound on the κ-opioid receptor, thereby advancing our understanding of KOR pharmacology and its therapeutic potential.
References
- 1. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tail-flick test [protocols.io]
- 5. diacomp.org [diacomp.org]
A Comparative Analysis of ICI 199441 and Other Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the kappa-opioid receptor (KOR) agonist ICI 199441 with other well-established KOR agonists, namely U-50488, U-69593, and Salvinorin A. The objective is to offer a clear comparison of their performance based on available experimental data, aiding researchers in the selection of appropriate pharmacological tools for their studies.
Introduction to Kappa-Opioid Receptor Agonists
The kappa-opioid receptor (KOR) is a G protein-coupled receptor that plays a crucial role in modulating pain, mood, and addiction. Agonists of the KOR have been investigated for their potential as non-addictive analgesics. However, their clinical utility has been hampered by side effects such as dysphoria, sedation, and hallucinations. A key area of current research is the development of "biased" agonists that preferentially activate specific downstream signaling pathways, potentially separating the therapeutic effects from the adverse ones. This compound has been identified as a G protein-biased agonist, making its comparison with other KOR agonists of significant interest.
Quantitative Comparison of KOR Agonists
The following tables summarize the in vitro pharmacological properties of this compound and other selected KOR agonists at the kappa-opioid receptor. The data has been compiled from various radioligand binding and functional assays.
Table 1: Binding Affinity (Ki) at the Kappa-Opioid Receptor
| Compound | Chemical Class | Ki (nM) at KOR | Species | Reference |
| This compound | Phenylacetamide | 0.04 | Human | [1] |
| U-50488 | Arylacetamide | ~1.2 | Not Specified | [2] |
| U-69593 | Arylacetamide | 0.3 | Human | |
| Salvinorin A | Neoclerodane Diterpene | 1.82 | Human | [1] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) in [35S]GTPγS Binding Assays
| Compound | EC50 (nM) | Emax (%) | Species | Reference |
| This compound | Data Not Available | Data Not Available | ||
| U-50488 | 9.31 | ~93% (compared to U-69593) | Not Specified | [3] |
| U-69593 | 80-109 | Full Agonist | Not Specified | |
| Salvinorin A | ~10-50 | Full Agonist | Not Specified | [2] |
Signaling Bias Profile
Recent research has focused on the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).
This compound has been characterized as a G protein-biased agonist at the human KOR, while showing a preference for receptor internalization (a β-arrestin-mediated process) at the mouse KOR. This species-dependent difference is a critical consideration for translational research. In contrast, U-50488 , U-69593 , and Salvinorin A are generally considered to be relatively unbiased or "balanced" agonists, activating both G protein and β-arrestin pathways.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled KOR ligand (e.g., [3H]U-69593) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOR are used.
-
Incubation: Membranes are incubated with the test agonist at various concentrations in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
G Protein Activation: Agonist binding to the KOR promotes the exchange of GDP for GTP on the Gα subunit of the G protein. The binding of [35S]GTPγS is therefore a direct measure of G protein activation.
-
Separation and Quantification: The membrane-bound [35S]GTPγS is separated from the free form by filtration, and the radioactivity is quantified.
-
Data Analysis: The data is plotted as a concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Visualizing Signaling and Experimental Workflow
Caption: KOR Signaling Pathway
Caption: Experimental Workflow for KOR Agonist Characterization
Caption: Logical Comparison of KOR Agonists
References
Species-Specific Activity of ICI 199441: A Human vs. Mouse Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activity of ICI 199441, a selective κ-opioid receptor (KOR) agonist, between human and mouse species. Understanding these species-specific differences is crucial for the preclinical evaluation and clinical translation of KOR-targeted therapeutics. The data presented here is primarily derived from a key study by DiMattio et al. (2015), which systematically investigated the functional selectivity of various KOR agonists at human and mouse receptors.
Quantitative Comparison of this compound Activity
| Parameter | Human KOR | Mouse KOR | Reference |
| log RAi-G | -0.11 | -0.44 | [1] |
| log RAi-I | -0.86 | -0.14 | [1] |
| Bias Factor (G protein vs. Internalization) | 5.7 (G protein biased) | 2.0 (G protein biased) | [1] |
Note: The bias factor indicates the preference of the agonist to activate one signaling pathway over the other. A value greater than 1 suggests a bias towards the indicated pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the activity of this compound.
Agonist-Stimulated [³⁵S]GTPγS Binding Assay (G Protein Activation)
This assay measures the activation of G proteins in response to agonist binding to the κ-opioid receptor.
Cell Culture and Membrane Preparation:
-
Neuro-2a (N2a) mouse neuroblastoma cells stably transfected with either the human KOR (hKOR) or mouse KOR (mKOR) were used.
-
Cells were cultured to confluence, harvested, and then homogenized in a buffer solution.
-
The cell homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in an assay buffer.
Assay Procedure:
-
Cell membranes were incubated with various concentrations of this compound.
-
The incubation mixture also contained [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and other necessary components in an assay buffer.
-
The reaction was carried out at 30°C for 60 minutes.
-
The assay was terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to G proteins, was quantified using liquid scintillation counting.
-
Data were analyzed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating G protein activation.
Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the κ-opioid receptor from the cell surface.
Cell Culture and Labeling:
-
N2a cells stably expressing either hKOR or mKOR with an N-terminal FLAG tag were used.
-
Cells were seeded in multi-well plates and grown to a suitable confluency.
Assay Procedure:
-
Cells were incubated with various concentrations of this compound at 37°C for a specified time to allow for receptor internalization.
-
Following incubation, the cells were washed to remove the agonist.
-
The amount of receptor remaining on the cell surface was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Briefly, cells were fixed and then incubated with a primary antibody that recognizes the FLAG tag on the receptor.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was then added.
-
A substrate for the enzyme was added, and the resulting colorimetric or chemiluminescent signal was measured, which is proportional to the number of receptors on the cell surface.
-
The degree of internalization was calculated by comparing the signal from agonist-treated cells to that of untreated control cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the κ-opioid receptor and the general workflow for comparing agonist activity.
Caption: κ-Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Comparing this compound Activity.
Discussion of Species Differences
The data reveals that while this compound exhibits a bias towards G protein activation in both human and mouse KORs, the degree of this bias is more pronounced in the human receptor.[1] Specifically, this compound is approximately 5.7-fold more likely to activate G proteins than to cause internalization at the human KOR, whereas this preference is reduced to 2-fold at the mouse KOR.[1]
These findings highlight the importance of considering species-specific differences in drug development. A compound that shows a desirable signaling profile in a preclinical mouse model may exhibit a different degree of bias in humans. Therefore, direct comparison of a drug candidate's activity at both human and rodent receptors is a critical step in predicting its potential clinical efficacy and side-effect profile. The distinct pharmacological profiles of this compound at human and mouse KORs underscore the need for careful interpretation of preclinical data and the value of using humanized receptor systems in early-stage drug discovery.
References
Comparative Analysis of G protein vs. β-arrestin Signaling of Ici 199441
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ici 199441 is a potent and selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including pain, mood, and addiction. The therapeutic potential of KOR agonists has been limited by adverse effects such as dysphoria and sedation, which are thought to be mediated, at least in part, by the β-arrestin signaling pathway. Consequently, there is significant interest in developing "biased" KOR agonists that preferentially activate the therapeutic G protein signaling pathway over the β-arrestin pathway. This guide provides a comparative analysis of the G protein versus β-arrestin signaling profiles of this compound, supported by experimental data.
Overview of G protein and β-arrestin Signaling
Upon agonist binding, GPCRs like the KOR undergo a conformational change that facilitates the activation of intracellular signaling pathways. The two primary pathways are:
-
G protein signaling: The activated receptor engages with heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. For the KOR, which primarily couples to Gi/o proteins, this results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. This pathway is believed to be responsible for the analgesic effects of KOR agonists.
-
β-arrestin signaling: Following G protein activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G protein signal and can initiate a second wave of signaling through various downstream effectors, including mitogen-activated protein kinases (MAPKs). This pathway is also responsible for receptor internalization. The β-arrestin pathway has been implicated in the undesirable side effects of some KOR agonists.
A ligand that preferentially activates one pathway over the other is termed a "biased agonist."
Quantitative Analysis of this compound Signaling Bias
Studies have quantitatively assessed the signaling bias of this compound at both human and mouse kappa opioid receptors. The data is summarized below, with the endogenous ligand dynorphin (B1627789) A (1-17) used as a balanced reference ligand (Bias Factor = 1). A bias factor greater than 1 indicates a preference for G protein signaling, while a bias factor less than 1 indicates a preference for the β-arrestin/internalization pathway.
Table 1: Signaling Profile of this compound at the Human Kappa Opioid Receptor (hKOR)
| Ligand | G Protein Activation (Log RAi-G) | Receptor Internalization (Log RAi-I) | Bias Factor (RAi-G / RAi-I) |
| Dynorphin A (1-17) | 2.00 | 2.00 | 1.00 |
| This compound | 1.78 | 1.26 | 3.31 |
Table 2: Signaling Profile of this compound at the Mouse Kappa Opioid Receptor (mKOR)
| Ligand | G Protein Activation (Log RAi-G) | Receptor Internalization (Log RAi-I) | Bias Factor (RAi-G / RAi-I) |
| Dynorphin A (1-17) | 2.00 | 2.00 | 1.00 |
| This compound | 1.81 | 2.11 | 0.50 |
RAi (Intrinsic Relative Activity) is a measure of the efficacy of a ligand in producing a response.
The data clearly demonstrates that at the human kappa opioid receptor , this compound is a G protein-biased agonist , with a bias factor of 3.31. This indicates a more than three-fold preference for activating the G protein signaling pathway over the pathway leading to receptor internalization.
Interestingly, a species difference is observed. At the mouse kappa opioid receptor , this compound shows a slight bias towards the receptor internalization/β-arrestin pathway , with a bias factor of 0.50. This highlights the importance of considering species differences in drug development and preclinical modeling.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the quantitative data on this compound's signaling bias.
[³⁵S]GTPγS Binding Assay (for G protein activation)
This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Cell Culture and Membrane Preparation:
-
Neuro-2a (N2a) cells stably expressing either the human or mouse kappa opioid receptor are cultured in appropriate media.
-
Cells are harvested, and crude membranes are prepared by homogenization in a buffer solution followed by centrifugation to pellet the membranes.
-
The membrane pellet is resuspended in an assay buffer.
Assay Procedure:
-
Membranes are incubated with various concentrations of the test ligand (e.g., this compound) in the presence of GDP and [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Data are analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the ligand in stimulating [³⁵S]GTPγS binding.
Receptor Internalization Assay (for β-arrestin pathway)
This assay quantifies the agonist-induced internalization of the kappa opioid receptor, which is a β-arrestin-dependent process.
Cell Culture and Labeling:
-
N2a cells stably expressing N-terminally FLAG-tagged human or mouse kappa opioid receptors are used.
-
Cells are seeded into multi-well plates.
-
The cell surface receptors are labeled with an anti-FLAG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) at 4°C to prevent internalization.
Assay Procedure:
-
After labeling, the cells are washed to remove unbound antibody.
-
Cells are then incubated with various concentrations of the test ligand (e.g., this compound) at 37°C for a specific time (e.g., 30 minutes) to allow for receptor internalization.
-
Following incubation, the cells are washed, and the remaining cell surface fluorescence is measured using a plate reader.
-
The amount of receptor internalization is calculated as the percentage decrease in cell surface fluorescence compared to untreated cells.
-
Data are analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the ligand in inducing receptor internalization.
Visualizations
Signaling Pathways
Caption: G protein vs. β-arrestin signaling pathways of the Kappa Opioid Receptor.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Experimental Workflow for Receptor Internalization Assay
Caption: Workflow for the receptor internalization assay.
Conclusion
The experimental data demonstrate that this compound acts as a G protein-biased agonist at the human kappa opioid receptor. This property is of significant interest in the development of novel analgesics with an improved side-effect profile. The observed species difference between human and mouse receptors underscores the importance of careful translation of preclinical findings. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the signaling bias of this compound and other KOR ligands.
A Comparative Guide to Ici 199441 in the Study of Biased Agonism
For researchers and professionals in drug development, understanding the nuanced signaling of G protein-coupled receptors (GPCRs) is paramount. Biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a promising avenue for designing safer and more effective therapeutics. This guide provides a comparative analysis of Ici 199441, a notable κ-opioid receptor (KOR) agonist, in the context of biased agonism.
This compound is recognized as a potent and selective agonist for the κ-opioid receptor (KOR).[1] It is particularly distinguished as a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over β-arrestin-mediated pathways.[1] This characteristic is of significant interest as the G protein pathway is linked to the therapeutic analgesic effects of KOR agonists, while the β-arrestin pathway is often associated with adverse effects such as dysphoria and sedation.
Comparative Analysis of KOR Agonist Activity
The following tables summarize quantitative data from a comprehensive study by DiMattio et al. (2015), comparing the activity of this compound with other key KOR agonists at both human (hKOR) and mouse (mKOR) receptors. The study assessed G protein activation via [³⁵S]GTPγS binding and β-arrestin pathway engagement through receptor internalization. The endogenous ligand, Dynorphin A (1-17), was used as the balanced reference agonist.
Table 1: Biased Agonism at the Human κ-Opioid Receptor (hKOR)
| Compound | G Protein Activation (RAi-G) | Receptor Internalization (RAi-I) | Bias (Log RAi-G − Log RAi-I) |
| Dynorphin A (1-17) | 1.00 | 1.00 | 0.00 |
| This compound | 0.85 | 0.12 | 0.85 (G protein biased) |
| U-69,593 | 0.71 | 0.83 | -0.07 |
| U-50,488H | 0.93 | 1.05 | -0.05 |
| Salvinorin A | 1.12 | 1.29 | -0.06 |
| Nalfurafine | Not Reported in this Study | Not Reported in this Study | G protein biased |
Table 2: Biased Agonism at the Mouse κ-Opioid Receptor (mKOR)
| Compound | G Protein Activation (RAi-G) | Receptor Internalization (RAi-I) | Bias (Log RAi-G − Log RAi-I) |
| Dynorphin A (1-17) | 1.00 | 1.00 | 0.00 |
| This compound | 0.78 | 0.93 | -0.08 (Internalization biased) |
| U-69,593 | 0.69 | 1.20 | -0.24 |
| U-50,488H | 0.93 | 1.12 | -0.08 |
| Salvinorin A | 1.12 | 1.32 | -0.07 |
| Nalfurafine | Not Reported in this Study | Not Reported in this Study | G protein biased |
Data for Tables 1 and 2 are adapted from DiMattio et al., 2015.[2] Nalfurafine is noted as G protein biased from other studies.[3][4]
A striking observation is the species difference in the biased agonism of this compound; it demonstrates a G protein bias at the human KOR but a slight bias towards internalization at the mouse KOR. This highlights the critical importance of evaluating biased agonists in relevant species-specific models.
Key Experimental Protocols
To facilitate the replication and validation of biased agonism studies, detailed methodologies for the key assays are provided below.
[³⁵S]GTPγS Binding Assay (for G Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing the κ-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
Test compounds (e.g., this compound) and reference agonist.
-
GF/B filters and a 96-well plate harvester.
-
Scintillation counter.
Procedure:
-
Thaw cell membranes on ice.
-
For each reaction, incubate a specified amount of membrane protein (e.g., 2.5 µg) in the assay buffer.
-
Add GDP to a final concentration of 10 µM.
-
Add increasing concentrations of the test compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate the mixture for 2 hours at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a 96-well plate harvester, separating bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data is then analyzed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This cell-based assay quantifies the recruitment of β-arrestin to an activated KOR, a key step in the β-arrestin signaling pathway.
Materials:
-
PathHunter® cells stably co-expressing KOR fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Test compounds and a reference agonist.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® Detection Reagents.
-
Chemiluminescent plate reader.
Procedure:
-
Seed the PathHunter® cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Add the diluted compounds to the respective wells of the cell plate. Include wells with assay buffer only as a negative control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
Measure the chemiluminescent signal from each well using a plate reader.
-
Analyze the data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist in promoting β-arrestin2 recruitment.
Visualizing the Molecular Mechanisms
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the experimental workflow for assessing biased agonism.
Caption: κ-Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Biased Agonism Assessment.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
